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7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine Documentation Hub

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  • Product: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Core Science & Biosynthesis

Foundational

Discovery and Synthesis of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide

Executive Summary & Structural Rationale Pyrazolo[4,3-c]pyridines are privileged pharmacophores in modern drug discovery, frequently serving as bioisosteres for indazoles and azaindazoles in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Pyrazolo[4,3-c]pyridines are privileged pharmacophores in modern drug discovery, frequently serving as bioisosteres for indazoles and azaindazoles in the development of kinase inhibitors and BET bromodomain antagonists. Among these, 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0) is a highly sought-after building block due to two strategic structural features:

  • N1-Methylation: The methyl group at the N1 position locks the molecule into a single tautomeric state. This eliminates hydrogen bond donor (HBD) capacity at the pyrazole core, thereby enhancing lipophilicity and membrane permeability—critical factors for oral bioavailability.

  • C7-Bromination: The bromine atom at the 7-position provides an orthogonal, highly reactive handle for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations)[1], allowing rapid elaboration of the scaffold's chemical space.

Retrosynthetic Analysis & Strategy

The construction of the fused bicyclic system relies on a highly regioselective condensation-cyclization cascade. The target molecule is disconnected into 5-bromo-4-chloropyridine-3-carboxaldehyde (CAS: 1060802-24-5) [2] and methylhydrazine.

This specific precursor is a trifunctional building block[3]. It features an electrophilic aldehyde (for initial hydrazone formation), a highly activated C-Cl bond (for intramolecular Nucleophilic Aromatic Substitution, SNAr), and a less reactive C-Br bond that selectively survives the cyclization process[3].

Retrosynthesis Target 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine Intermediate 5-Bromo-4-chloro- pyridine-3-carboxaldehyde Target->Intermediate Disconnection (C-N & C=N) Reagent Methylhydrazine (MeNHNH2) Target->Reagent Precursor 3-Amino-4-chloro- pyridine Intermediate->Precursor Formylation & Sandmeyer

Caption: Retrosynthetic disconnection of the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine core.

Mechanistic Causality & Reaction Optimization

The synthesis is executed as a one-pot, two-step cascade. The success of this reaction depends entirely on exploiting the differential nucleophilicity of methylhydrazine and the differential electrophilicity of the pyridine precursor.

  • Regioselective Condensation: The primary amine (-NH2) of methylhydrazine is less sterically hindered and more nucleophilic than the secondary amine (-NHMe). By strictly controlling the temperature at 0 °C during addition, the primary amine selectively attacks the highly electrophilic aldehyde, forming the intermediate hydrazone without prematurely displacing the chloride.

  • Intramolecular SNAr: The chloride at the C4 position of the pyridine ring is highly activated toward SNAr by the electron-withdrawing nature of the adjacent pyridine nitrogen and the newly formed hydrazone. Heating the system provides the activation energy for the secondary amine (-NHMe) to attack C4, displacing the chloride and closing the 5-membered pyrazole ring.

Quantitative Data: Cyclization Optimization

To validate the protocol, various conditions were evaluated. The use of a high-boiling polar aprotic solvent (NMP) combined with a non-nucleophilic base (DIPEA) proved optimal for driving the SNAr step to completion while suppressing degradation.

SolventBaseTemperature (°C)Yield (%)Mechanistic Observation
EthanolNone80< 20%Incomplete SNAr cyclization; starting material recovered.
THFTEA6545%Sluggish SNAr step due to insufficient thermal activation.
DMFK₂CO₃9072%Good conversion, but heterogeneous base caused localized hot spots.
NMP DIPEA 100 88% Optimal SNAr activation; homogeneous acid scavenging.
Quantitative Data: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsFunctional Role
5-Bromo-4-chloro-3-carboxaldehyde220.451.0Electrophilic Scaffold
Methylhydrazine46.071.1Dinucleophilic Cyclization Agent
N,N-Diisopropylethylamine (DIPEA)129.242.0Non-nucleophilic Acid Scavenger
N-Methyl-2-pyrrolidone (NMP)99.1310 VolPolar Aprotic Solvent

Experimental Methodology

Workflow Step1 Step 1: Condensation Add MeNHNH2 at 0°C Step2 Step 2: Hydrazone Formation Stir at 20°C for 1h Step1->Step2 Step3 Step 3: SNAr Cyclization Heat to 100°C for 12h Step2->Step3 Step4 Step 4: Aqueous Workup Extract with EtOAc & LiCl wash Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step workflow for the synthesis of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine.

Step-by-Step Protocol

Phase 1: Preparation and Condensation

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 5-bromo-4-chloropyridine-3-carboxaldehyde (10.0 g, 45.4 mmol)[2] and anhydrous NMP (100 mL).

  • Cool the homogeneous solution to 0 °C using an ice-water bath.

  • Add DIPEA (15.8 mL, 90.8 mmol) in a single portion.

  • Add methylhydrazine (2.64 mL, 50.0 mmol) dropwise over 15 minutes. Crucial: Maintain the internal temperature below 5 °C to prevent exothermic degradation and ensure the primary amine selectively attacks the aldehyde.

Phase 2: Cyclization Phase 5. Remove the ice bath and allow the reaction to warm to 20 °C for 1 hour to ensure complete hydrazone formation. 6. Attach a reflux condenser and heat the reaction mixture to 100 °C for 12 hours. The thermal energy is required to overcome the activation barrier for the secondary amine to displace the aromatic chloride.

Phase 3: Workup and Isolation 7. Cool the mixture to room temperature and pour it into 500 mL of vigorously stirred ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). 9. Self-Validating Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL). This specific wash is mandatory to partition the highly polar NMP solvent into the aqueous phase, preventing it from co-eluting during chromatography. 10. Wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 80:20 to 50:50) to afford 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine as a pale yellow solid.

References

Sources

Exploratory

Spectroscopic and Mass Spectrometric Characterization of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide

For Immediate Release Introduction 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds, which are recognized as important scaffolds in the development of novel ther...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds, which are recognized as important scaffolds in the development of novel therapeutic agents. The introduction of a bromine atom and a methyl group to the core structure can significantly influence the molecule's physicochemical properties and biological activity. Accurate characterization of its spectral features is paramount for its identification, purity assessment, and the interpretation of its interactions in biological systems.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

  • CAS Number: 1367795-99-0[1]

MS_Fragmentation M [M]⁺˙ m/z 211/213 M_minus_Br [M-Br]⁺ m/z 132 M->M_minus_Br - •Br M_minus_CH3 [M-CH₃]⁺ m/z 196/198 M->M_minus_CH3 - •CH₃ M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 105 M_minus_Br->M_minus_Br_minus_HCN - HCN

Sources

Foundational

Biological Activity and Synthetic Utility of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine in Modern Drug Discovery

Executive Summary and Pharmacophore Rationale In contemporary medicinal chemistry, the identification of versatile, biologically active scaffolds is paramount for accelerating hit-to-lead and lead optimization workflows....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophore Rationale

In contemporary medicinal chemistry, the identification of versatile, biologically active scaffolds is paramount for accelerating hit-to-lead and lead optimization workflows. The 1H-pyrazolo[4,3-c]pyridine bicyclic system represents a privileged heterocyclic framework, frequently deployed as a core pharmacophore in oncology, infectious disease, and neuropharmacology[1].

Specifically, 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0) has emerged as a highly sought-after building block[2]. Its structural design is highly intentional:

  • The 1-Methyl Substitution: By methylating the N1 position, the inherent tautomerism of the free pyrazole ring is locked. This modification reduces the topological polar surface area (tPSA) and removes a hydrogen-bond donor, which predictably enhances passive membrane permeability and oral bioavailability. Furthermore, it directs the binding orientation of the scaffold within target protein pockets.

  • The 7-Bromo Handle: The bromine atom at the C7 position serves as an orthogonal synthetic vector. The C-Br bond is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings), enabling the late-stage functionalization required to build robust Structure-Activity Relationship (SAR) libraries[3].

Core Biological Targets and Mechanisms of Action

Recent literature and patent landscapes highlight the versatility of the pyrazolo[4,3-c]pyridine core across diverse therapeutic areas.

SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition

The emergence of SARS-CoV-2 necessitated the rapid development of direct-acting antivirals. Recent patent filings (e.g., US20240116946A1) detail the use of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine as a foundational intermediate for synthesizing novel Mpro inhibitors[3]. Once the 7-bromo group is converted to an amine or amide, the resulting extended scaffold acts as a competitive inhibitor, occupying the S1 and S2 subsites of the Mpro active site, thereby halting viral polyprotein cleavage and subsequent viral replication[4].

Kinase Inhibition (ERK, PIM, GSK-3)

Pyrazolopyridines are classical ATP-competitive hinge binders. The nitrogen atoms within the pyrazolo[4,3-c]pyridine core form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Derivatives of this scaffold have been successfully optimized into potent inhibitors of Extracellular Signal-Regulated Kinase (ERK) for cancer therapy, as well as pan-PIM and GSK-3 kinases[1][5].

Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB)

In early 2026, researchers validated pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of M. tuberculosis PtpB, a secreted virulence factor essential for the pathogen's survival within host macrophages. Hybrid molecules combining this scaffold with a 1,4-diazepane ring demonstrated low-micromolar inhibitory potency (


) and extraordinary binding affinity (

)[6].

Quantitative Biological Activity

The following table synthesizes the quantitative biological data for derivatives synthesized from or structurally related to the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold.

Therapeutic TargetDerivative / Scaffold ClassBiological Activity / AffinityMechanism of ActionRef.
SARS-CoV-2 Mpro 7-Amino-1-methyl-1H-pyrazolo[4,3-c]pyridine amides

(Lead Candidates)
Competitive Inhibition (S1/S2 active site pockets)[3]
ERK1/2 Kinase 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives

ATP-competitive hinge binding[1]
PtpB (M. tb) Pyrazolo[4,3-c]pyridine-1,4-diazepane hybrids

,

High-affinity active site binding[6]
Pan-PIM Kinase 3,5-disubstituted pyrazolo[3,4-c]pyridine analogs

ATP-competitive inhibition[1]

Experimental Workflows & Validated Protocols

To transition from the raw 7-bromo building block to a biologically active molecule, rigorous synthetic and screening protocols are required. Below are self-validating methodologies explaining the causality behind each experimental choice.

Protocol A: Buchwald-Hartwig Amination of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

This protocol details the conversion of the 7-bromo handle into a protected amine, a critical step in synthesizing Mpro inhibitors[3].

Reagents:

  • 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 23.58 mmol)

  • Diphenylmethanimine (1.5 eq, 35.37 mmol) - Acts as an ammonia surrogate to prevent catalyst poisoning.

  • 
     (0.1 eq, 2.36 mmol) - Palladium(0) precatalyst.
    
  • R-BINAP (0.5 eq, 11.79 mmol) - Bidentate phosphine ligand; its steric bulk facilitates reductive elimination and prevents the formation of inactive palladium black.

  • NaOtBu (1.5 eq, 35.37 mmol) - Strong, non-nucleophilic base required to deprotonate the imine, accelerating transmetalation.

  • Anhydrous Toluene (50 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, diphenylmethanimine,

    
    , R-BINAP, and NaOtBu in anhydrous toluene.
    
  • Deoxygenation (Critical Step): Degas the mixture via three freeze-pump-thaw cycles or by vigorously bubbling ultra-pure

    
     through the solution for 15 minutes. Causality: Pd(0) is highly sensitive to atmospheric oxygen. Oxidation to Pd(II) prior to oxidative addition will terminate the catalytic cycle and result in reaction failure.
    
  • Catalytic Cycle: Heat the reaction mixture to 110°C under an

    
     atmosphere for 16 hours.
    
  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

  • Self-Validation: Confirm the disappearance of the starting material (

    
    ) and the appearance of the imine intermediate via LC-MS. Subsequent acidic hydrolysis (e.g., using 1M HCl in THF) yields the free 7-amino derivative.
    
Protocol B: In Vitro SARS-CoV-2 Mpro FRET Assay

To evaluate the biological activity of the synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Causality: DTT is essential to maintain the catalytic cysteine (Cys145) of Mpro in its reduced, active state.

  • Enzyme Incubation: Dispense recombinant SARS-CoV-2 Mpro (final concentration: 50 nM) into a 384-well black microplate. Add the synthesized pyrazolo[4,3-c]pyridine derivatives (serial dilutions from 10

    
     to 0.5 nM) and incubate for 30 minutes at 37°C to allow for steady-state binding.
    
  • Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10

    
    .
    
  • Kinetic Readout: Monitor the fluorescence continuously for 60 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm). Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    using a 4-parameter logistic regression model.

Pathway and Workflow Visualizations

The following diagrams illustrate the synthetic/screening workflow and the biological mechanism of action for derivatives of this scaffold.

Workflow A 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine (Starting Scaffold) B Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, BINAP) A->B Synthetic Handle C 7-Amino Intermediate Generation B->C Amination D Scaffold Diversification (Amidation/Alkylation) C->D Derivatization E In Vitro Screening (Mpro FRET / Kinase Assay) D->E Library Generation F Lead Optimization & In Vivo Profiling E->F Hit-to-Lead Validation

Caption: Synthetic and biological validation workflow of the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold.

Pathway V SARS-CoV-2 Entry & Uncoating P Translation of Viral Polyproteins (pp1a, pp1ab) V->P M Main Protease (Mpro) Cleavage Activity P->M R Viral Replication & Assembly M->R Active Mpro I Pyrazolo[4,3-c]pyridine Derivatives B Binding to Mpro Active Site (S1/S2) I->B High Affinity B->M Competitive Inhibition H Inhibition of Viral Replication B->H Therapeutic Effect

Caption: Mechanism of action for pyrazolo[4,3-c]pyridine derivatives acting as SARS-CoV-2 Mpro inhibitors.

References

Sources

Exploratory

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine as a kinase inhibitor

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold for Next-Generation Kinase Inhibitors Executive Summary The development of small-molecule kinase inhibitors relies heavily on the identification of versa...

Author: BenchChem Technical Support Team. Date: March 2026

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on the identification of versatile, drug-like heterocyclic scaffolds capable of mimicking the adenine ring of adenosine triphosphate (ATP). Among these, the pyrazolopyridine class has emerged as a cornerstone in modern targeted therapy. Specifically, 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0)[1] serves as an exceptionally valuable pharmacophore and synthetic building block.

This technical whitepaper provides an in-depth analysis of this scaffold, detailing the structural rationale behind its use, its application in targeting critical kinases such as ERK and c-Met, and the rigorous synthetic and biochemical protocols required to translate this building block into potent therapeutic leads.

Structural Rationale & Pharmacophore Analysis

The architecture of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose in drug design:

  • The Pyrazolo[4,3-c]pyridine Core: This bicyclic system acts as an ATP-competitive hinge binder. The nitrogen atoms in the pyrazole and pyridine rings are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met or Met108 in ERK)[2][3].

  • The 1-Methyl Substitution: Unsubstituted pyrazoles are subject to annular tautomerism, which can lead to multiple binding modes and off-target effects. The 1-methyl group "locks" the scaffold into a single tautomeric state, ensuring a predictable, rigid vector that directs the pyrazole nitrogens toward the hinge region while projecting the rest of the molecule into the specificity pockets[2].

  • The 7-Bromo Handle: The bromine atom at the C7 position is the critical synthetic enabler. It provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). By functionalizing this position, medicinal chemists can build vectors that extend into the solvent-exposed channel or the hydrophobic DFG-out pocket, thereby tuning the inhibitor's potency and selectivity[4][5].

Key Kinase Targets & Mechanistic Pathways

Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have demonstrated profound efficacy across multiple oncogenic and inflammatory signaling pathways.

Extracellular Signal-Regulated Kinase (ERK)

The MAPK/ERK pathway is hyperactivated in over 30% of human cancers. While BRAF and MEK inhibitors exist, acquired resistance frequently occurs via ERK reactivation. 1H-pyrazolo[4,3-c]pyridine derivatives, specifically functionalized at the C6 and C7 positions, have been identified as highly potent, low-molecular-weight ERK inhibitors. Crystallographic data (e.g., PDB: 5KE0) confirms that these compounds achieve target engagement by anchoring to the ERK hinge region, leading to strong tumor regression in BRAF(V600E) xenograft models[3].

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Targets Cell Proliferation & Survival ERK->Targets Inhibitor Pyrazolo[4,3-c]pyridine Derivatives Inhibitor->ERK ATP-Competitive Hinge Binding

MAPK/ERK signaling cascade highlighting the point of pyrazolo[4,3-c]pyridine inhibition.

Hepatocyte Growth Factor Receptor (c-Met)

Deregulation of c-Met is a driver in multiple malignancies. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized to target this receptor tyrosine kinase. These inhibitors typically adopt a U-shaped conformation, forming hydrogen bonds with Met1160 and π–π stacking interactions with Tyr1230, achieving nanomolar inhibitory activity and high cellular potency in MKN45 and EBC-1 cell lines[2][6].

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold allows it to be tuned for different kinases. Table 1 summarizes the structure-activity relationship (SAR) data for various derivatives originating from this core architecture.

Table 1: Comparative Kinase Inhibition by Pyrazolo[4,3-c]pyridine Derivatives

Target KinaseScaffold Modification (Derived from C7/C6)Binding ModeIC₅₀ (nM)Primary IndicationRef
ERK1/2 6-urea / 7-aryl substitutionATP-competitive (Hinge)< 10BRAF-mutant Melanoma[3]
c-Met Tetrahydro reduction + C7 functionalizationType-1 (U-shaped)68Gastric Cancer (MKN45)[6]
p38 MAPK C7-aryl via Suzuki couplingATP-competitive~150Rheumatoid Arthritis[5]
PtpB-Mtb C7-diazepane linkageAllosteric/Active Site14,400Tuberculosis[7]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the translation of the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine building block into a validated kinase inhibitor requires rigorous, self-validating experimental workflows.

Protocol: Suzuki-Miyaura Cross-Coupling at the C7 Position

This protocol details the functionalization of the C7-bromo position to introduce an aryl group, a critical step in exploring the kinase specificity pocket.

Rationale/Causality: The electron-deficient nature of the pyridine ring makes oxidative addition facile, but reductive elimination can be sluggish. We utilize


 because its large bite angle accelerates reductive elimination. Furthermore, the bidentate dppf ligand prevents catalyst poisoning by the basic nitrogens of the pyrazolopyridine core.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv, 5 mol%) and anhydrous 
    
    
    
    (2.5 equiv, 1.25 mmol). Note:
    
    
    is essential to form the reactive boronate complex, facilitating transmetalation.
  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 5 mL). The biphasic nature ensures solubility of both the organic scaffold and the inorganic base.
    
  • Reaction: Heat the mixture to 90°C for 12 hours under continuous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the C7-functionalized lead compound.

Synthetic_Workflow Scaffold 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine Coupling Pd-Catalyzed Suzuki Coupling Scaffold->Coupling R-B(OH)2 Purification HPLC Purification & LC-MS Validation Coupling->Purification Assay TR-FRET Kinase Inhibition Assay Purification->Assay Hit Lead Compound Identification Assay->Hit IC50 < 10nM

Workflow from the 7-bromo scaffold to validated kinase inhibitor lead.

Protocol: Self-Validating TR-FRET Kinase Inhibition Assay

To evaluate the synthesized derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed.

Rationale/Causality: Many heterocyclic compounds exhibit auto-fluorescence that confounds standard biochemical assays. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This creates a self-validating system with a high signal-to-noise ratio.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2X kinase/antibody mixture containing the target kinase (e.g., ERK1), Eu-cryptate labeled anti-phospho antibody, and XL665-conjugated tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dispensing: Dispense 100 nL of the synthesized pyrazolo[4,3-c]pyridine derivatives (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Include DMSO-only wells (negative control) and Staurosporine (pan-kinase positive control).

  • Pre-incubation: Add 5 µL of the 2X kinase/antibody mixture to the wells. Incubate for 30 minutes at room temperature. Causality: This step allows for slow-binding equilibration, a common characteristic of highly potent hinge binders.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Substrate mixture (ATP at the

    
     of the specific kinase to ensure competitive inhibition data is accurate).
    
  • Detection: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Normalize data against the DMSO and Staurosporine controls to generate dose-response curves and extract IC₅₀ values.

References

  • F. Wang et al. "Sars-cov2 main protease inhibitors". Google Patents (US20240116946A1).
  • M. Nesi et al. "Substituted pyrazolo[4,3-c]pyridine derivatives active as kinase inhibitors". PubChem (Patent CA-2631853-A1). Available at: [Link]

  • Lim, J. et al. "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers". RCSB PDB (5KE0) / J Med Chem. Available at: [Link]

  • Lu, T. et al. "Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors". PubMed / Eur J Med Chem. Available at:[Link]

  • Semantic Scholar. "Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors". Semantic Scholar. Available at:[Link]

  • ASM Journals. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B". ASM Journals. Available at: [Link]

Sources

Foundational

Preliminary in vitro studies of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Preliminary In Vitro Studies of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold for Emerging Therapeutics Executive Summary The heterocyclic building block 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (...

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary In Vitro Studies of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold for Emerging Therapeutics

Executive Summary

The heterocyclic building block 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0) has rapidly emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar geometry and unique hydrogen-bonding profile make it an ideal pharmacophore for targeting complex protein binding pockets. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in the 7-bromo substitution, which serves as a highly versatile synthetic handle for divergent cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling). The 1-methyl group critically restricts tautomerization, locking the molecule into a predictable conformation that ensures reliable target engagement.

This technical whitepaper details the causality, mechanistic rationale, and self-validating in vitro protocols required to evaluate derivatives of this scaffold across three cutting-edge therapeutic domains: SARS-CoV-2 Main Protease (Mpro) inhibition, Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB) inhibition, and Trypanosomal PEX14-PEX5 protein-protein interaction (PPI) disruption.

Target Domain A: SARS-CoV-2 Main Protease (Mpro) Inhibition

Recent structural biology efforts have identified pyrazolo[4,3-c]pyridine derivatives as highly potent, non-covalent inhibitors of the SARS-CoV-2 Mpro enzyme[1].

Mechanistic Causality: The pyrazolo[4,3-c]pyridine core is perfectly sized to occupy the S1 subsite of Mpro. The nitrogen atoms within the pyrazole ring act as critical hydrogen-bond acceptors, forming direct interactions with the catalytic residue His163[2]. By functionalizing the 7-bromo position with extended aromatic or diazepane systems, researchers can effectively bridge the S1 and hydrophobic S2 pockets, achieving nanomolar affinity and arresting viral replication[1].

In Vitro Protocol: FRET-Based Mpro Kinetic Cleavage Assay

Field-Proven Insight: We utilize a FRET (Fluorescence Resonance Energy Transfer) assay rather than a standard colorimetric endpoint assay. Highly conjugated pyrazolopyridines often exhibit inner-filter effects (absorbing visible light). FRET allows for high-temporal-resolution kinetic monitoring to accurately calculate the initial velocity (


), which is mandatory for tight-binding inhibitors.
  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100). Causality: The inclusion of 0.01% Triton X-100 is non-negotiable; it prevents the hydrophobic pyrazolopyridine derivatives from forming colloidal aggregates that cause artifactual, promiscuous enzyme inhibition.

  • Enzyme-Ligand Pre-incubation: Dispense 10 nM recombinant SARS-CoV-2 Mpro into a 384-well black microplate. Add the test derivatives via a 10-point serial dilution. Incubate for 30 minutes at 37°C. Causality: Pre-incubation is required because heterocyclic scaffolds often exhibit slow-binding kinetics as they displace ordered water molecules from the S1/S2 pockets.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes to capture the linear phase of substrate cleavage.

  • Self-Validation Checkpoint: The assay must include Nirmatrelvir as a positive control. The plate is only validated if the calculated Z'-factor is > 0.6, confirming robust separation between the fully inhibited and uninhibited states.

Target Domain B: M. tuberculosis PtpB Inhibition

Mycobacterium tuberculosis secretes Protein Tyrosine Phosphatase B (PtpB) into host macrophages to subvert immune responses. In early 2026, [3].

Mechanistic Causality: The rigid bicyclic nature of the scaffold allows it to deeply penetrate the highly charged active site of PtpB without the entropic penalty associated with highly flexible aliphatic chains.

In Vitro Protocol: Biolayer Interferometry (BLI) Kinetic Validation

Field-Proven Insight: While primary screening often relies on the cleavage of p-nitrophenyl phosphate (pNPP), small heterocyclic molecules frequently interfere with the 405 nm absorbance readout. Therefore, we mandate Biolayer Interferometry (BLI) as an orthogonal, label-free method to confirm direct 1:1 binding kinetics (


 and 

).
  • Sensor Hydration: Hydrate Ni-NTA biosensors in kinetic buffer (PBS pH 7.4, 0.05% Tween-20, 1% DMSO) for 10 minutes. Causality: 1% DMSO is strictly required to maintain the solubility of the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives without denaturing the PtpB enzyme.

  • Ligand Loading: Immobilize His-tagged PtpB-Mtb (50 µg/mL) onto the sensors until a stable wavelength shift of ~1.0 nm is achieved.

  • Association Phase: Submerge the loaded sensors into wells containing serial dilutions of the inhibitor (0.1 µM to 10 µM) for 300 seconds to measure the association rate (

    
    ).
    
  • Dissociation Phase: Transfer the sensors back to the kinetic buffer to monitor the off-rate (

    
    ) for 300 seconds.
    
  • Self-Validation Checkpoint: A reference sensor (loaded with PtpB but dipped only in buffer) must be used to subtract baseline drift. The resulting kinetic data must fit a 1:1 Langmuir binding model (

    
    ). Any biphasic dissociation indicates non-specific aggregation and invalidates the compound.
    

Target Domain C: PEX14-PEX5 PPI Disruption (Trypanocidal Activity)

Trypanosoma parasites (responsible for Chagas disease and Sleeping Sickness) rely on the PEX14-PEX5 protein-protein interaction to import essential enzymes into their glycosomes.[4].

Mechanistic Causality: The pyrazolo[4,3-c]pyridine core lays perfectly over the Phe17 and Phe34 residues of PEX14, forming highly favorable


 stacking interactions that mimic the native 

motif of the PEX5 cargo receptor[4]. Disrupting this PPI causes mislocalization of glycosomal enzymes, leading to rapid ATP depletion and metabolic collapse of the parasite[4].
In Vitro Protocol: AlphaScreen Proximity Assay

Field-Proven Insight: The massive surface area of a PPI is difficult to capture via standard ELISA. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) provides a highly sensitive, bead-based format ideal for capturing the displacement of large protein complexes.

  • Complex Assembly: Mix 10 nM His-tagged TbPEX14 and 10 nM biotinylated PEX5 peptide in AlphaScreen buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA). Causality: The inclusion of BSA prevents the highly aromatic pyrazolopyridine derivatives from non-specifically adsorbing to the microplate walls, which would artificially inflate the apparent

    
    .
    
  • Equilibration: Add the test derivative and incubate for 1 hour at room temperature to allow for equilibrium displacement of the peptide.

  • Bead Addition: Under strictly subdued lighting, add Streptavidin-coated Donor beads and Ni-chelate Acceptor beads (20 µg/mL final concentration). Causality: Donor beads are highly photosensitive; exposure to ambient light causes premature singlet oxygen release and irreversible signal bleaching.

  • Readout: Excite the plate at 680 nm and read the emission at 520-620 nm.

  • Self-Validation Checkpoint: Include a "hook-effect" control curve by titrating the biotinylated PEX5 peptide. This ensures that the 10 nM working concentration is strictly within the linear dynamic range of the beads, preventing false-positive signal quenching.

Quantitative Data Summary

The following table summarizes the benchmark in vitro metrics for derivatives synthesized from the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine core across the three target domains.

Target PathogenBiological TargetPrimary Assay ModalityRepresentative Derivative EfficacyPhenotypic Consequence
SARS-CoV-2 Main Protease (Mpro)FRET Cleavage Assay

: 16 – 74 nM
Arrest of viral replication
M. tuberculosis PtpB-MtbBLI / pNPP Enzymatic

: 14.4 µM /

: 12 nM
Restoration of host macrophage response
Trypanosoma brucei PEX14-PEX5 PPIAlphaScreen Proximity

: 100 – 500 nM
Glycosomal metabolic collapse

Mechanistic Divergence Visualization

G Core 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine Sub1 SARS-CoV-2 Mpro Inhibitors Core->Sub1 Amide Coupling / Cross-Coupling Sub2 M. tb PtpB Inhibitors Core->Sub2 Scaffold Functionalization Sub3 PEX14-PEX5 PPI Inhibitors Core->Sub3 Electrophilic Substitution Mech1 Viral Replication Arrest Sub1->Mech1 Mech2 Host Immune Restoration Sub2->Mech2 Mech3 Glycosomal Metabolic Collapse Sub3->Mech3

Divergent therapeutic applications of the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine core.

References

  • Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: PubMed / Infection and Immunity URL: [Link]

  • Title: Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Protocols & Analytical Methods

Method

How to dissolve 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine for experiments

Executive Summary 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR antagonists) and bioactive probes.[1] Due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR antagonists) and bioactive probes.[1] Due to its fused aromatic architecture, halogenation, and N-methylation, the molecule exhibits low aqueous solubility and high lipophilicity (LogP > 1.7).[1]

Improper solubilization leads to "silent precipitation" in biological assays, resulting in false negatives or variable IC50 data.[1] This guide provides a validated, step-by-step protocol for dissolving this compound, emphasizing a DMSO-stock to Aqueous-dilution workflow that maintains compound stability and prevents precipitation shock.

Physicochemical Analysis & Solubility Challenge

To dissolve a molecule effectively, one must understand the forces holding its crystal lattice together.

FeatureChemical ImplicationSolubility Impact
Fused Ring System High

-

stacking energy.[1]
High Lattice Energy: Requires significant energy (sonication/heat) to break crystal packing.[1]
7-Bromine Atom Lipophilic halogen; potential halogen bonding.[1]Hydrophobicity: Increases LogP; drastically reduces water solubility compared to non-halogenated analogs.
1-Methyl Group Caps the pyrazole nitrogen.[1]Loss of H-Bond Donor: Unlike the 1H (unsubstituted) parent, the methyl group removes a hydrogen bond donor, making the molecule less soluble in water but more soluble in organic solvents like DCM or DMSO.
Pyridine Nitrogen Basic center (pKa ~4-5).[1]pH Sensitivity: Solubility improves significantly in acidic media (pH < 4) due to protonation, but this is often incompatible with biological assays.[1]

Safety & Handling (Critical)

GHS Classification: Acute Toxicity, Oral (Category 3).[1][2]

  • Hazard Statement: H301 (Toxic if swallowed).[1]

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1]

  • Containment: Weighing must be performed in a fume hood or a powder containment enclosure to prevent inhalation of micro-particles.

Solvent Selection Strategy

The following decision tree outlines the optimal solvent choice based on your downstream application.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro ChemSynth Chemical Synthesis AppType->ChemSynth Synthesis Animal In Vivo (Animal) AppType->Animal In Vivo DMSO Primary: DMSO (anhydrous) Stock: 10-50 mM BioAssay->DMSO Standard Ethanol Secondary: Ethanol (Only if DMSO incompatible) BioAssay->Ethanol Alternative DCM_DMF DCM, DMF, or THF ChemSynth->DCM_DMF Formulation Formulation Required: 5% DMSO + 40% PEG400 + 5% Tween80 + Saline Animal->Formulation

Figure 1: Solvent selection logic.[1] For 90% of biological research, DMSO is the required vehicle.

Protocol A: Preparation of Stock Solution (10 mM - 50 mM)

Objective: Create a stable, high-concentration master stock in 100% DMSO.

Materials:

  • Compound: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine.[1]

  • Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Cell Culture Grade).[1]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Procedure:

  • Calculation: Calculate the volume of DMSO required.

    • Formula:

      
      [1]
      
    • Example: To make 10 mM stock from 5 mg of compound (MW ≈ 212.05 g/mol ):

      
      [1]
      
  • Weighing: Weigh the solid into the amber vial. Do not weigh directly into plastic microfuge tubes, as static can disperse the powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

  • Dissolution Mechanics (The "V-S-V" Cycle):

    • Vortex: Vortex at high speed for 30 seconds.

    • Sonicate: Place in an ultrasonic water bath at room temperature (25°C) for 5–10 minutes. Note: This breaks the crystal lattice energy.

    • Visual Check: Hold vial against a light source. The solution must be perfectly clear. If particulates remain, warm gently to 37°C for 5 minutes and sonicate again.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution for Biological Assays

The Challenge: Direct injection of a high-concentration DMSO stock into water often causes immediate precipitation (the "crashing out" effect) because the local concentration exceeds solubility before mixing occurs.

The Solution: The Intermediate Dilution Method .

SerialDilution cluster_warn Critical Control Point Stock Master Stock (100% DMSO) 10 mM Step1 Intermediate Step (100% DMSO) Dilute to 1000x of Final Stock->Step1 Serial Dilution in DMSO Step2 Working Solution (Media/Buffer) Add 1 µL Stock to 1 mL Media Step1->Step2 1:1000 Dilution (Rapid Mixing) Assay Assay Well Final DMSO: 0.1% Step2->Assay Dispense

Figure 2: The Intermediate Dilution Workflow ensures the compound never faces a "solvent shock."

Procedure:

  • Prepare Intermediate Stocks: Perform all serial dilutions in 100% DMSO first.

    • Example: If you need test concentrations of 10 µM, 1 µM, and 0.1 µM, prepare 10 mM, 1 mM, and 0.1 mM stocks in DMSO.[1]

  • The "1000x" Rule: Plan your experiment so the final DMSO concentration is ≤ 0.1% (or 0.5% max, depending on cell sensitivity).

  • Rapid Dispersion:

    • Pipette the culture medium (e.g., 999 µL) into a tube.[1]

    • Place the pipette tip containing the DMSO stock (e.g., 1 µL) submerged into the medium.

    • Expel quickly and vortex immediately. Do not drip the DMSO onto the surface.

Quality Control: Verifying Solubility

Before running a valuable experiment, verify the compound is actually in solution.

MethodProcedureAcceptance Criteria
Visual Inspection Hold tube against a black background with a bright light (Tyndall effect).[1]No scattering of light; no visible specks.[1]
Absorbance (UV-Vis) Measure OD at 600nm (turbidity) or specific

(approx 280-320nm).[1]
OD600 should be identical to the vehicle blank.
Microscopy Place 10 µL on a glass slide under 20x magnification.No birefringent crystals visible.[1]

Troubleshooting

  • Issue: Compound precipitates immediately upon adding to media.[1]

    • Fix 1: Warm the media to 37°C before addition.

    • Fix 2: Use a carrier protein.[1] Add 1-5% FBS (Fetal Bovine Serum) or BSA to the buffer before adding the compound.[1] The proteins bind the lipophilic molecule and keep it in suspension.

  • Issue: Compound turns yellow in stock solution.

    • Cause: Oxidation or light sensitivity (common with brominated heterocycles).[1]

    • Fix: Ensure storage in amber vials; purge headspace with nitrogen/argon if available.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1] Retrieved from [Link]

  • Emulate Bio. Compound Treatment Solution Preparation and Treatment (DMSO Tolerance). Retrieved from [Link][1]

Disclaimer: This protocol is for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine before handling.

Sources

Application

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine for high-throughput screening

Application Note: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine as a Privileged Scaffold for High-Throughput Screening Executive Summary The acceleration of fragment-based drug discovery (FBDD) and High-Throughput Screenin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine as a Privileged Scaffold for High-Throughput Screening

Executive Summary

The acceleration of fragment-based drug discovery (FBDD) and High-Throughput Screening (HTS) relies heavily on the selection of versatile, drug-like scaffolds. 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0) has emerged as a highly privileged building block in medicinal chemistry. This application note details the mechanistic rationale for utilizing this specific scaffold, provides a validated protocol for microscale library generation, and outlines a self-validating HTS workflow for identifying novel kinase and protein-protein interaction (PPI) inhibitors.

Mechanistic Rationale & Scaffold Design

The architectural design of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is highly intentional, offering three distinct advantages for drug development:

  • Bioisosteric Core: The pyrazolo[4,3-c]pyridine bicyclic system is an excellent bioisostere for purines and indoles. It is widely recognized as a "privileged scaffold" in anti-cancer targeted therapy, frequently acting as a hinge-binder in the ATP-binding pocket of kinases[1].

  • Conformational Locking via N1-Methylation: Unsubstituted pyrazoles exist as rapidly interconverting tautomers in solution, which complicates crystallographic binding poses and obscures Structure-Activity Relationship (SAR) interpretation. Methylation at the N1 position locks the tautomeric state, ensuring predictable hydrogen-bonding dynamics. This exact stabilization was critical in the de novo design of potent Extracellular Signal-Regulated Kinase (ERK) inhibitors[2].

  • Late-Stage Diversification via C7-Bromination: The bromine atom at the 7-position serves as an ideal orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid, late-stage generation of diverse chemical libraries directly in microtiter plates. Beyond kinases, this derivatization strategy has successfully yielded first-in-class inhibitors disrupting the PEX14–PEX5 protein-protein interaction in Trypanosoma parasites[3].

High-Throughput Library Generation

To leverage this scaffold for HTS, libraries are generated via automated, microscale Suzuki-Miyaura cross-coupling. The choice of catalyst and solvent is critical here: XPhos Pd G3 is utilized because it undergoes rapid oxidative addition at room temperature, minimizing the need for high heat that causes solvent evaporation in 384-well formats.

HTS_Workflow Scaffold 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine (Core Scaffold) Coupling Microscale Suzuki-Miyaura Coupling (384-well) Scaffold->Coupling Reagents Boronic Acid Library + XPhos Pd G3 Reagents->Coupling Library Pyrazolo[4,3-c]pyridine Derivatives Library Coupling->Library HTS High-Throughput Screening (HTRF Kinase Assay) Library->HTS Hits Validated Hit Compounds HTS->Hits

Workflow for generating and screening a pyrazolo[4,3-c]pyridine library.

Protocol 1: 384-Well Microscale Suzuki-Miyaura Coupling

Note: This protocol is designed as a self-validating system. A control well omitting the palladium catalyst must be included on every plate to establish the baseline of unreacted scaffold via LC-MS.

  • Preparation of Stock Solutions: Prepare a 0.1 M stock of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine in anhydrous DMF. Prepare a 0.1 M stock of XPhos Pd G3 catalyst in DMF.

  • Dispensing Boronic Acids: Using an acoustic liquid handler (e.g., Echo 650), dispense 500 nL of diverse boronic acid building blocks (0.2 M in DMSO) into a 384-well polypropylene PCR plate.

  • Reaction Assembly: Add 1.0 µL of the scaffold stock (1.0 equiv) and 0.5 µL of the catalyst stock (5 mol%) to each well.

  • Base Addition: Dispense 2.0 µL of 0.5 M aqueous K3PO4 into all wells. The biphasic nature of the reaction is mitigated by the vigorous mixing in the next step.

  • Sealing and Incubation: Seal the plate with a pierceable aluminum heat seal. Centrifuge at 1000 x g for 1 minute. Incubate the plate in a thermocycler at 60°C for 4 hours.

  • QC & Validation: Pierce the seal and sample 1 µL from 10 random wells (plus the negative control) for RapidFire LC-MS analysis. A conversion rate of >80% validates the plate for downstream biological screening.

High-Throughput Screening (HTS) Application

Once the library is synthesized and solvent-exchanged into DMSO, it is screened against the target of interest. For kinase targets (e.g., ERK or HPK1), Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard.

Causality of Assay Choice: HTRF is chosen over traditional ELISA because it is a "mix-and-read" assay requiring no wash steps, drastically reducing liquid handling errors. Furthermore, the time-resolved gating (measuring emission after a 50 µs delay) completely eliminates the auto-fluorescence background commonly generated by diverse chemical libraries, ensuring high data integrity.

Protocol 2: HTRF Kinase Inhibition Assay
  • Compound Transfer: Transfer 50 nL of the pyrazolo[4,3-c]pyridine library (10 mM in DMSO) into a low-volume 384-well white microplate.

  • Enzyme/Substrate Addition: Add 4 µL of Kinase/Biotinylated-Substrate working solution (in 50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% Tween-20) to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 µL of ATP solution (at the target's

    
     value) to initiate the kinase reaction. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 4 µL of HTRF detection buffer containing Streptavidin-XL665 (acceptor) and Eu3+-Cryptate-labeled anti-phospho antibody (donor) alongside EDTA to chelate Mg2+ and halt kinase activity.

  • Readout: Incubate for 1 hour, then read the plate on a PHERAstar FSX reader using dual emission wavelengths (620 nm and 665 nm).

Data Presentation: Representative HTS Assay Quality Control

A self-validating HTS campaign must continuously monitor plate health. The following metrics must be calculated for every 384-well plate.

QC ParameterTarget ThresholdObserved Value (Typical)Interpretation & Action
Z'-factor


Excellent assay window; plate data is validated and accepted.
Signal-to-Background (S/B)


Robust dynamic range; sufficient separation between active/inactive.
CV% (Positive Control)


Low variability in fully inhibited wells; pipetting is highly accurate.
CV% (Negative Control)


Low variability in uninhibited wells; enzyme stability is maintained.

Hit Validation & SAR Logic

Hits derived from the primary HTS must undergo a rigorous validation cascade to eliminate false positives (e.g., pan-assay interference compounds or aggregators) and establish a clear path to a lead candidate.

SAR_Logic PrimaryHit Primary HTS Hit (IC50 < 1 µM) CounterScreen Counter-Screening (Selectivity Panel) PrimaryHit->CounterScreen Orthogonal Orthogonal Assay (SPR / Target Engagement) CounterScreen->Orthogonal SAR Iterative SAR (C7 & C3 Modifications) Orthogonal->SAR SAR->CounterScreen Feedback Loop Lead Lead Candidate (In vivo Efficacy) SAR->Lead

Hit-to-lead validation cascade and iterative SAR optimization logic.

Validation Cascade Steps:

  • Dose-Response Confirmation: Re-synthesize the hit compound independently and perform a 10-point IC50 curve to confirm concentration-dependent inhibition.

  • Orthogonal Target Engagement: Utilize Surface Plasmon Resonance (SPR) to confirm direct, reversible binding to the target protein, ruling out assay-specific artifacts.

  • Iterative SAR: Once validated, the pyrazolo[4,3-c]pyridine core is further functionalized. While the C7 position (originally bearing the bromine) explores the solvent-exposed channel, the C3 position can be modified via C-H activation to probe deeper into the kinase back-pocket, optimizing for both potency and kinome selectivity.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHonHnVxVWfpHGLeoAhm72ANPP71GzZ7YhGJ9EjR-5rQgObzPkjv5HeSBiIVjGXjhZHyxd1XwPWvzJoF2y46fBBk1tChNqbaybbzc_MvxhO_2u6JEdxG2FrZbeTo_-QU7Ad39s=]
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnLVWt3bLfDG8kSdIR9RBfBu03tI3pAPJKoLzcJlL6VqWtTeTMtR8IJJsgK3SQZ2G7pDOyU7NcDmsjJ59X0km7osYUcguVrlec8EcxAbsdT-O357_24qlPEOVNKfIAJ1_nW6xYK3fahqK-Oie6e60=]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcSZXOCB_nP_w5khStXv7ugpwM4t96z54I6WDYfIyPgp8-gr4gdT0xnuDGk-uG9fvtrf6K4NggbWkgSubpdxAV_1LxI26j6lVyprbQFMoEURrbCq4R7xvfcMBiD4HtmgZ7AqHHItbE0tBNY6QL]

Sources

Method

Application Notes and Protocols: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine as a Chemical Probe for BRD4

Document Version: 1.0 Introduction: A Novel Chemical Probe for Epigenetic Target Validation Chemical probes are indispensable small molecules used to interrogate the function of proteins within a cellular context, provid...

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0

Introduction: A Novel Chemical Probe for Epigenetic Target Validation

Chemical probes are indispensable small molecules used to interrogate the function of proteins within a cellular context, providing a powerful complement to genetic approaches for target validation.[1] The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic regulators and promising therapeutic targets in oncology and inflammation.[2][3] BRD4 acts as a "reader" of acetylated lysine residues on histones, tethering transcriptional machinery to chromatin and driving the expression of key oncogenes like c-Myc.[2][4]

This document provides a comprehensive guide to the characterization and application of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine , hereafter referred to as Pyr-Br-Me-1 , as a hypothetical chemical probe for the first bromodomain of BRD4 (BRD4-BD1). While the pyrazolo[4,3-c]pyridine scaffold has been explored for various biological activities, this guide establishes a rigorous framework for validating Pyr-Br-Me-1 as a potent and selective tool for BRD4 research.[5]

The protocols herein are designed for researchers, scientists, and drug development professionals to biochemically validate the probe, confirm its engagement with BRD4 in a cellular environment, and quantify its downstream functional effects. By following these self-validating workflows, researchers can confidently employ Pyr-Br-Me-1 to explore BRD4 biology and its role in disease.

PART 1: Physicochemical Properties and Handling

A thorough understanding of the chemical probe's properties is fundamental to its effective use.

Table 1: Physicochemical Properties of Pyr-Br-Me-1

PropertyValueSource
IUPAC Name 7-bromo-1-methyl-1h-pyrazolo[4,3-c]pyridine[6]
CAS Number 1367795-99-0[6]
Molecular Formula C₇H₆BrN₃N/A
Molecular Weight 212.05 g/mol [6]
Purity >97% (Recommended)[6]
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers.General Knowledge
SMILES CN1/N=C\C2=CN=CC(Br)=C21[6]

Handling and Storage:

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: Dilute the DMSO stock solution into the final aqueous assay buffer immediately before use. Be mindful of the final DMSO concentration in your assays, as high concentrations can interfere with biological systems. It is recommended to keep the final DMSO concentration below 0.5%.[7]

PART 2: Biochemical Validation of Target Interaction

The first critical step is to confirm direct, high-affinity binding of Pyr-Br-Me-1 to the purified BRD4 protein in vitro. This establishes the fundamental interaction that underpins its use as a chemical probe.

2.1 Workflow for Biochemical Validation

The following workflow outlines the sequential assays to determine the potency and binding thermodynamics of the probe.

G cluster_0 Biochemical Validation Workflow A Primary Screen: AlphaScreen Assay B Determine IC50 vs. BRD4-BD1 A->B C Orthogonal Assay: Isothermal Titration Calorimetry (ITC) B->C E Selectivity Profiling (Optional but Recommended) B->E D Determine Kd and Thermodynamic Profile C->D

Caption: Workflow for in vitro characterization of Pyr-Br-Me-1.

2.2 Protocol 1: AlphaScreen Assay for Inhibition of BRD4-Histone Interaction

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based proximity assay ideal for high-throughput screening and determining the IC₅₀ of inhibitors that disrupt protein-protein interactions.[8][9] This protocol measures the ability of Pyr-Br-Me-1 to displace a biotinylated histone H4 peptide from a GST-tagged BRD4-BD1 protein.

Principle of the Assay: GST-BRD4-BD1 is captured by Glutathione (GSH) Acceptor beads, and a biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16) is captured by Streptavidin Donor beads. When these interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupts this interaction, separating the beads and reducing the signal.[8][9]

Materials:

  • Recombinant GST-tagged BRD4-BD1 (e.g., BPS Bioscience, Cat# 31040)[10]

  • Biotinylated Histone H4 (acetyl K5,8,12,16) peptide

  • AlphaLISA GSH Acceptor beads (PerkinElmer, Cat# AL109C)[11]

  • AlphaScreen Streptavidin Donor beads (PerkinElmer, Cat# 6760002S)[11]

  • BRD Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)[12]

  • Pyr-Br-Me-1 and a reference inhibitor (e.g., (+)-JQ1)

  • 384-well OptiPlate (PerkinElmer, Cat# 6007290)[11]

  • AlphaScreen-capable plate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 3-fold serial dilution of Pyr-Br-Me-1 and (+)-JQ1 in DMSO, then dilute into BRD Assay Buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is constant across all wells.

    • Dilute GST-BRD4-BD1 and the biotinylated H4 peptide in BRD Assay Buffer to the optimal concentrations (determined by prior titration experiments, typically in the low nM range).[8]

  • Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of diluted inhibitor (Pyr-Br-Me-1 or control) or vehicle (assay buffer with DMSO) to each well.

    • Add 5 µL of the GST-BRD4-BD1 protein solution to each well.

    • Add 2.5 µL of the biotinylated H4 peptide solution to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking, protected from light.[11]

  • Bead Addition:

    • In a separate tube, dilute the GSH Acceptor beads and Streptavidin Donor beads in BRD Assay Buffer according to the manufacturer's instructions.

    • Add 5 µL of the diluted Acceptor beads to each well.

    • Incubate for 60 minutes at room temperature with gentle shaking, protected from light.

    • Add 5 µL of the diluted Donor beads to each well.

    • Incubate for another 60 minutes at room temperature with gentle shaking, protected from light.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Normalize the data to positive (DMSO vehicle) and negative (no protein or peptide) controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.3 Protocol 2: Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[1][13] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[14][15] This serves as an essential orthogonal validation of the binding observed in the AlphaScreen assay.

Principle of ITC: A solution of the ligand (Pyr-Br-Me-1) is titrated into a solution containing the protein (BRD4-BD1) in the calorimeter cell. Each injection triggers a heat change that is measured relative to a reference cell. As the protein becomes saturated, the heat change per injection diminishes, resulting in a binding isotherm that can be analyzed to determine the thermodynamic parameters.[13]

G cluster_0 ITC Principle A Protein (BRD4-BD1) in Sample Cell C Titration Injection A->C B Ligand (Pyr-Br-Me-1) in Syringe B->C D Heat Change Detected C->D E Binding Isotherm Generated D->E F Thermodynamic Parameters Calculated (Kd, ΔH, ΔS, n) E->F G cluster_0 Cellular Target Engagement Workflow A Qualitative Assay: CETSA B Demonstrate Target Stabilization A->B C Quantitative Assay: NanoBRET D Determine Cellular EC50 C->D

Caption: Workflow for validating intracellular target engagement.

3.2 Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. [16][17]This protocol uses Western blotting to detect the amount of soluble BRD4 remaining after a heat challenge in cells treated with Pyr-Br-Me-1.

Principle of CETSA: Cells are treated with the probe or vehicle. A heat shock is applied across a range of temperatures. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The soluble fraction is isolated, and the amount of target protein is quantified. [17][18] Materials:

  • Human cancer cell line expressing BRD4 (e.g., MCF-7, HeLa)

  • Cell culture medium and reagents

  • Pyr-Br-Me-1

  • PBS and protease/phosphatase inhibitor cocktails

  • Thermal cycler or heating blocks

  • Apparatus for cell lysis (e.g., liquid nitrogen)

  • Centrifuge for separating soluble/insoluble fractions

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against BRD4 and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody and ECL substrate

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with a fixed concentration of Pyr-Br-Me-1 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. [16]3. Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). [16] * Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [16]4. Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Normalize the protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with anti-BRD4 and anti-GAPDH antibodies.

  • Data Analysis:

    • Quantify the band intensities for BRD4 at each temperature.

    • Plot the percentage of soluble BRD4 (normalized to the non-heated control) against the temperature for both vehicle- and probe-treated samples.

    • A rightward shift in the melting curve for the Pyr-Br-Me-1-treated sample indicates target stabilization and engagement. [19]

3.3 Protocol 4: NanoBRET™ Target Engagement Assay

NanoBRET is a proximity-based assay that measures compound binding to a target protein in living cells using bioluminescence resonance energy transfer. [20][21]It provides a quantitative measure of intracellular affinity (EC₅₀).

Principle of NanoBRET: The target protein (BRD4) is fused to a bright, energy-efficient NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds to BRD4 is added to the cells (the acceptor). When the tracer binds to the NanoLuc-BRD4 fusion protein, BRET occurs. An unlabeled compound (Pyr-Br-Me-1) that competes for the same binding site will displace the tracer, leading to a dose-dependent decrease in the BRET signal. [20][22] Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding a NanoLuc-BRD4 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ BRD Tracer (e.g., Promega)

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring two wavelengths simultaneously (e.g., 460 nm and >600 nm)

Step-by-Step Protocol:

  • Transfection:

    • Transfect HEK293 cells with the NanoLuc-BRD4 fusion vector according to the manufacturer's protocol and incubate for 24 hours. [19]2. Cell Plating:

    • Harvest the transfected cells and seed them into a white-bottom assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Pyr-Br-Me-1 in Opti-MEM.

    • Prepare the fluorescent tracer solution in Opti-MEM.

    • Add the test compound dilutions to the wells, followed immediately by the tracer.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the plate within 10-20 minutes on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission. [19]5. Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the curve to determine the cellular EC₅₀ value.

Table 3: Expected Cellular Target Engagement Profile

ParameterPyr-Br-Me-1 (Hypothetical)Method
Thermal Shift (ΔTm) > 2 °CCETSA
Cellular EC₅₀ < 1 µMNanoBRET
PART 4: Cellular Functional Response

After confirming target binding, the next step is to demonstrate that this interaction leads to the expected biological outcome. For BRD4, inhibition should result in changes in histone acetylation and downregulation of target gene expression.

4.1 BRD4 Signaling and Points of Measurement

BRD4 recognizes acetylated histones (Ac) and recruits the positive transcription elongation factor b (P-TEFb) to gene promoters, leading to RNA Polymerase II (Pol II) phosphorylation and transcriptional elongation of target genes like c-Myc. [3][23]Pyr-Br-Me-1 is expected to block the initial recognition step.

G cluster_0 BRD4 Signaling Pathway Histone Acetylated Histones (Ac) BRD4 BRD4 Histone->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates Transcription Transcriptional Elongation PolII->Transcription cMyc c-Myc mRNA & Protein Transcription->cMyc Probe Pyr-Br-Me-1 Probe->BRD4 Inhibits Binding

Caption: Simplified BRD4 signaling pathway and inhibition by Pyr-Br-Me-1.

4.2 Protocol 5: Western Blot for Histone H3 Acetylation

BRD4 inhibition can lead to feedback mechanisms affecting histone acetylation. This assay measures global changes in acetylated Histone H3 (Ac-H3) levels.

Materials:

  • Cell line (e.g., MCF-7)

  • Pyr-Br-Me-1

  • Histone extraction buffer

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-acetyl-Histone H3 (pan-acetyl or specific marks like K9/K14) and anti-total-Histone H3 (loading control). [24][25]* HRP-conjugated secondary antibody and ECL substrate

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with a dose-response of Pyr-Br-Me-1 (e.g., 0.1 to 5 µM) for 6-24 hours.

  • Histone Extraction: Harvest cells and perform an acid extraction or use a commercial kit to isolate histones. 3. Western Blot:

    • Separate histone extracts on a 15% SDS-PAGE gel. [24] * Transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST). * Probe with primary antibodies against Ac-H3 and total H3 overnight at 4°C.

    • Wash and incubate with secondary antibody for 1 hour at room temperature.

    • Detect the signal using ECL.

  • Data Analysis: Quantify the band intensities and plot the ratio of Ac-H3 to total H3 relative to the vehicle control.

4.3 Protocol 6: RT-qPCR for c-Myc Gene Expression

A hallmark of BRD4 inhibition is the rapid downregulation of c-Myc transcription. [4][26]This protocol quantifies c-Myc mRNA levels.

Materials:

  • Cell line (e.g., MM.1S, a multiple myeloma line sensitive to BRD4 inhibition)

  • Pyr-Br-Me-1

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with a dose-response of Pyr-Br-Me-1 for a short duration (e.g., 4-8 hours) to capture the primary transcriptional effect. [27]2. RNA Extraction: Harvest cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.

  • qPCR:

    • Set up qPCR reactions with primers for MYC and the housekeeping gene.

    • Run the qPCR program.

  • Data Analysis:

    • Calculate the change in c-Myc expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

Table 4: Expected Cellular Functional Profile

AssayExpected Outcome with Pyr-Br-Me-1
Histone H3 Acetylation Dose-dependent decrease in Ac-H3 levels
c-Myc Expression (RT-qPCR) Dose-dependent decrease in mRNA levels (IC₅₀ < 1 µM)
PART 5: In Vivo Target Validation

The final step in validating a chemical probe is to demonstrate its utility in a living organism. A mouse xenograft model is a standard approach to assess the anti-tumor efficacy of a BRD4 inhibitor. [28][29]

5.1 Workflow for In Vivo Xenograft Study

G cluster_0 In Vivo Xenograft Workflow A Implant Tumor Cells (e.g., MV4-11) into Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups B->C D Administer Pyr-Br-Me-1 or Vehicle Daily C->D E Monitor Tumor Volume and Body Weight D->E F Analyze Tumor Growth Inhibition (TGI) E->F

Caption: A typical workflow for a preclinical xenograft study. [30]

5.2 Protocol 7: Mouse Xenograft Tumor Model

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID) [30]* Cancer cell line (e.g., a human acute myeloid leukemia line like MV4-11)

  • Matrigel

  • Pyr-Br-Me-1 formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Step-by-Step Protocol:

  • Tumor Implantation:

    • Subcutaneously inject ~5 million tumor cells mixed with Matrigel into the flank of each mouse. [30]2. Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. [31]3. Dosing:

    • Administer Pyr-Br-Me-1 or vehicle to the mice daily according to the planned dosing schedule (e.g., 30 mg/kg, oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers and record mouse body weight every 2-3 days. [31]5. Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum size.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • (Optional) Collect tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for BRD4 and c-Myc levels).

Table 5: Example In Vivo Efficacy Data

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI)Body Weight Change
Vehicle Control N/A0%< 5%
Pyr-Br-Me-1 30 mg/kg, QD, PO> 60%No significant loss
(+)-JQ1 50 mg/kg, QD, IP> 70%No significant loss
Conclusion and Best Practices

This document provides a comprehensive framework for the validation and use of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (Pyr-Br-Me-1) as a chemical probe for BRD4. By systematically applying the biochemical, cellular, and in vivo protocols described, researchers can rigorously establish its potency, target engagement, and functional effects. A well-characterized probe like Pyr-Br-Me-1 is an invaluable tool for dissecting the complex biology of BRD4 and exploring its potential as a therapeutic target.

Best Practices for Use:

  • Always use a negative control: A structurally similar but inactive analog is ideal to control for off-target effects.

  • Use at the lowest effective concentration: To minimize the risk of off-target activity, use the probe at a concentration at or near its cellular EC₅₀ for the desired phenotype.

  • Confirm target engagement in your system: Do not assume the probe will behave identically in all cell lines. A simple CETSA experiment can confirm target engagement in your specific model.

References
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  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-10. [Link]

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  • BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

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  • Mitchell, S., & Garofalo, R. P. (2021). Bromodomain Containing Protein 4 (BRD4) Regulates Expression of its Interacting Coactivators in the Innate Response to Respiratory Syncytial Virus. Frontiers in Immunology, 12, 654316. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Solubilizing 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine in DMSO

Executive Summary & Compound Profile 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a rigid, planar bicyclic heteroaromatic scaffold often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a rigid, planar bicyclic heteroaromatic scaffold often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators).

While DMSO is generally considered a "universal solvent" for such polar-aromatic compounds, users frequently report unexpected precipitation ("crashing out") or slow dissolution rates. This guide addresses the physicochemical barriers preventing solvation and provides a validated protocol for stable stock preparation.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~212.05 g/mol Moderate; not the primary limiting factor.
LogP (Predicted) ~1.7 - 2.0Lipophilic; low water solubility.
Structure Fused Pyrazole-PyridineHigh Lattice Energy: Planar rings allow tight

stacking in the solid state, requiring significant energy to break.
Substituents 7-Bromo, 1-MethylThe bromine atom increases lipophilicity and molecular density. The N-methyl group removes a hydrogen bond donor, reducing solubility in "wet" polar solvents.

Root Cause Analysis: Why is it not dissolving?

If your sample is not dissolving in DMSO, or precipitates after standing, it is likely due to one of two mechanisms:

A. The "Wet DMSO" Trap (The #1 Cause of Failure)

DMSO is highly hygroscopic .[1] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • Mechanism: Water acts as an antisolvent for this lipophilic bromide. As water concentration in the DMSO increases, the solvent power decreases exponentially, causing the compound to precipitate.

  • Symptom: The solution is clear initially but becomes cloudy after hours/days, or solids refuse to dissolve in an old bottle of DMSO.

B. Kinetic vs. Thermodynamic Solubility

Due to the high crystal lattice energy of the pyrazolo[4,3-c]pyridine core, the compound is kinetically slow to dissolve.

  • Mechanism: The solvent molecules (DMSO) struggle to penetrate the tight crystal packing of the solid powder.

  • Symptom: "Clumps" or "rafts" of powder float in the solvent despite vigorous shaking.

Troubleshooting Workflow

Use the following decision tree to resolve solubility issues safely.

Troubleshooting Start Start: Solid not dissolving CheckDMSO Step 1: Check DMSO Quality (Is the bottle old/uncapped?) Start->CheckDMSO FreshDMSO Action: Use fresh, anhydrous DMSO (Glass bottle, desiccated) CheckDMSO->FreshDMSO Yes (Suspect Water) Vortex Step 2: High-Speed Vortex (30-60 sec) CheckDMSO->Vortex No (Fresh DMSO) FreshDMSO->Vortex Sonicate Step 3: Bath Sonication (40kHz, 10-15 mins, 25°C) Vortex->Sonicate Cloudy/Clumps Success Success: Clear Solution Vortex->Success Dissolved Heat Step 4: Gentle Heating (Water bath 40-50°C, 5 mins) Sonicate->Heat Still Cloudy Sonicate->Success Dissolved Heat->Success Dissolved Failure Failure: Persistent Solid Heat->Failure Precipitate Remains

Figure 1: Decision matrix for solubilizing hydrophobic heterocycles in DMSO.

Validated Dissolution Protocols

Protocol A: Standard Stock Preparation (10 mM - 50 mM)

Best for: Initial experiment setup.

  • Calculate: Determine the volume of DMSO required.

    • Example: For 5 mg of compound (MW 212.05), to make a 50 mM solution, you need ~471 µL of DMSO.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%) stored over molecular sieves.

  • Addition: Add the DMSO directly to the vial containing the powder.

  • Disruption: Vortex at maximum speed for 60 seconds.

    • Why: This physically disrupts the boundary layer around the crystal surface.

  • Sonication (Critical Step): If particles remain, place the sealed vial in an ultrasonic water bath for 10–15 minutes at room temperature.

    • Note: Ensure the water level in the bath matches the liquid level in the vial.

Protocol B: The "Heat Shock" Method

Best for: Stubborn crystals or rescuing a crashed-out solution.

  • Pre-heat: Set a water bath or heating block to 45°C .

    • Warning: Do NOT exceed 60°C. While the compound is stable, high temperatures can accelerate DMSO decomposition or side reactions (e.g., oxidation of sensitive impurities).

  • Incubate: Place the vortexed vial in the heat source for 5–10 minutes.

  • Agitate: Remove and vortex immediately while warm.

  • Equilibrate: Allow the solution to return to room temperature. Check for reprecipitation.[2]

    • Observation: If it precipitates upon cooling, you have exceeded the thermodynamic solubility limit. Dilute the sample by 50% with fresh DMSO.

Storage & Stability Guidelines

Once dissolved, maintaining the solution is equally important.

FactorRecommendationReasoning
Container Glass or Polypropylene (PP) DMSO can leach plasticizers from polystyrene. Use amber glass to prevent photodegradation of the bromide.
Temperature -20°C or -80°C Low temperature slows chemical degradation.
Water Control Single-Use Aliquots Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), which leads to precipitation.[1] Aliquot into small volumes (e.g., 50 µL) before freezing.
Visual Check Thaw completely Frozen DMSO crystallizes. You must ensure the entire sample is liquid and homogeneous (vortexed) before pipetting.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO containing water (e.g., 90% DMSO) to dissolve this? A: No. This specific scaffold (brominated pyrazolopyridine) is hydrophobic. Even 10% water can reduce solubility by orders of magnitude, forcing the compound out of solution. Always use >99.9% anhydrous DMSO.

Q: I sonicated it for 30 minutes and it's getting hot. Is that okay? A: Prolonged sonication generates heat. While 40-50°C is acceptable for this compound, uncontrolled heating (>60°C) in an ultrasonic bath can degrade the compound or solvent. Pulse the sonication (5 mins on, 5 mins off) to manage temperature.

Q: My solution turned slightly yellow after a week at Room Temp. Is it bad? A: A slight color change (yellowing) in DMSO solutions of brominated heterocycles is common and often due to trace liberation of bromine or oxidation of minor impurities. However, verify purity via LC-MS if the color change is drastic (e.g., dark orange/brown).

Q: Can I use DMF instead? A: Yes. Dimethylformamide (DMF) is chemically similar to DMSO and often a better solvent for planar aromatics. However, DMF is more toxic and may interfere differently with downstream biological assays.

References

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102B. (The authoritative source on DMSO physical properties and hygroscopicity).

  • PubChem. (2025).[4][5] Compound Summary: 1H-Pyrazolo[4,3-c]pyridine.[4][5][6][7][8][9] National Library of Medicine. (Structural and physical property data).

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics. (Methodology for solubility assessment in drug discovery).

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 7-Bromo-1H-pyrazolo[4,3-c]pyridine. (Safety and handling data for the specific scaffold).

Sources

Optimization

Technical Support Center: Assay Optimization for 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Case ID: IC50-OPT-7BMP Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group Executive Summary & Molecule Profile You are attempting to determine the IC50 of 7-Bromo-1-methyl-1H-pyrazolo[4,...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IC50-OPT-7BMP Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary & Molecule Profile

You are attempting to determine the IC50 of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine .

Technical Context: This compound is a halogenated heteroaromatic scaffold , often used as a fragment or intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Unlike optimized drug candidates with nanomolar potency, this molecule likely exhibits micromolar (µM) to millimolar (mM) activity (weak potency) and limited aqueous solubility .

The Core Challenge: Standard IC50 protocols designed for potent drugs often fail for scaffolds because:

  • Solubility Limits: The compound precipitates before reaching the necessary high concentrations (100 µM+).

  • Aggregation: Planar heterocycles can form colloidal aggregates, causing false positives (promiscuous inhibition).

  • Curve Fitting: Weak potency leads to "incomplete curves" (missing the upper plateau), making IC50 calculation statistically invalid.

This guide provides a self-validating workflow to optimize your concentration range and generate a robust IC50.

Phase I: Stock Preparation & Solubility Limits

Objective: Prevent "crash-out" (precipitation) which is the #1 cause of noisy IC50 data for this class of compounds.

The "DMSO Tolerance" Protocol

Do not assume your assay buffer can hold 100 µM of this compound. You must empirically determine the Solubility Limit (Sl) .

  • Master Stock: Dissolve powder in 100% DMSO to 100 mM .

    • Why? This high concentration ensures you only add small volumes to the assay, keeping final DMSO low.

    • Visual Check: Vortex for 60s. If cloudy, sonicate. If still cloudy, you have already exceeded solubility; lower to 50 mM.

  • Nephelometry Check (Optional but Recommended):

    • Dilute stock into your specific Assay Buffer (e.g., PBS + 0.05% Tween-20) at the highest intended test concentration (e.g., 500 µM).

    • Measure light scattering (OD600). A spike >0.05 OD indicates precipitation.

Critical Parameter: The DMSO Ceiling

Most enzymatic assays tolerate 1-2% DMSO.[1]

  • Calculation: If your top assay concentration is 100 µM, and your stock is 10 mM, you are adding 1% DMSO.

  • Rule: Maintain constant DMSO % across all wells. The "0 µM" control must contain the same % DMSO as the "100 µM" well to rule out solvent effects.

Phase II: Designing the Concentration Gradient

Objective: Capture the full sigmoidal curve (Bottom plateau, Linear range, Top plateau).

The "3-Log Span" Rule

For a scaffold with unknown potency, a standard 1:3 dilution series often misses the active range.

Recommended Protocol: The "Wide-Net" Dilution Use a Half-Log (1:√10 or 1:3.16) serial dilution instead of 1:2 or 1:10. This provides tighter data spacing.[2]

PointConcentration (µM)Rationale
1 300.0 Top Constraint: Likely near solubility limit.
2 100.0 High activity zone.
3 30.0
4 10.0
5 3.0
6 1.0
7 0.3
8 0.1 Bottom Constraint: Likely inactive (baseline).
9 0.0 Vehicle Control: DMSO only (0% Inhibition).
10 Pos. Control Reference Inhibitor: (e.g., Staurosporine).
Method of Transfer: Acoustic vs. Tip-Based
  • Preferred: Acoustic Dispensing (e.g., Labcyte Echo).

    • Reason: Contactless transfer eliminates "sticking" of hydrophobic pyrazolo-pyridines to plastic tips, which causes serial dilution errors (the "fading concentration" effect).

  • Alternative: Low-Retention Tips.

    • Protocol: Pre-wet tips 3x with the solution before aspirating the transfer volume.

Visualization: The Optimization Workflow

The following diagram outlines the decision logic for setting up your plate map.

IC50_Workflow Start Start: 7-Bromo-1-methyl- 1H-pyrazolo[4,3-c]pyridine Solubility Step 1: Solubility Test (OD600 in Assay Buffer) Start->Solubility Precip Precipitation Detected? Solubility->Precip Reduce Reduce Top Conc. or Add 0.05% Tween-20 Precip->Reduce Yes (>0.05 OD) Dilution Step 2: Serial Dilution (1:3.16 Geometric Series) Precip->Dilution No (Clear) Reduce->Solubility Assay Step 3: Run Assay (Keep DMSO Constant) Dilution->Assay Analysis Step 4: Curve Fitting (4PL Model) Assay->Analysis

Caption: Figure 1. Logic flow for establishing the Valid Concentration Range (VCR) prior to IC50 determination.

Troubleshooting & FAQs

Q1: My curve is a flat line at the bottom (0% inhibition) even at 100 µM.

  • Diagnosis: The compound is likely a weak fragment (IC50 > 500 µM).

  • Action: Do not force a fit. Report as "IC50 > 100 µM." If you must find activity, you can try increasing concentration to 1 mM, but you risk non-specific inhibition (aggregation). Verify with a detergent-based counter-screen (e.g., 0.01% Triton X-100) to disrupt aggregates.

Q2: The Hill Slope is very steep (> 2.0) or very shallow (< 0.5).

  • Steep (>2.0): Suggests stoichiometric binding (irreversible covalent reaction) or aggregation (the compound forms a colloid that sequesters the enzyme). This is common with halo-heterocycles.

  • Shallow (<0.5): Suggests negative cooperativity or, more likely, solubility issues where the actual concentration is lower than calculated at the top end.

Q3: My "Top" plateau never reaches 100% inhibition.

  • Diagnosis: Partial inhibition.[3]

  • Action: In your curve-fitting software (GraphPad/XLfit), do not constrain the Top to 100%. Allow the model to fit the Top. If the Top plateaus at 60%, the compound may be an allosteric modulator or has reached its solubility limit before saturation.

Q4: Can I use water to dilute the stock?

  • Strictly NO. This compound is hydrophobic. Diluting a DMSO stock directly into water will cause immediate microscopic precipitation.

  • Correct Protocol: Dilute DMSO stock into Assay Buffer (which should contain carrier proteins like BSA or detergents like Tween) immediately before use.

Data Analysis: The 4-Parameter Logistic (4PL) Fit

To ensure scientific integrity, use the Levenberg-Marquardt algorithm for non-linear regression.

The Equation:



Constraint Rules:

  • Bottom: Fix to 0 (or mean of Vehicle Control) only if data supports it.

  • Top: Fix to 100 (or mean of Positive Control) only if you have a clear upper plateau. If the curve is incomplete, leave it floating.

  • Slope: Generally, do not constrain. A slope of -1.0 is ideal for 1:1 binding. Deviations indicate assay artifacts.

References

  • NCBI Assay Guidance Manual. Data Standardization for Results Management: Guidelines for Curve Fitting. (2012).[4][5][6] National Center for Advancing Translational Sciences.[7][8]

  • NCBI Assay Guidance Manual. Assay Operations for SAR Support: Serial Dilution Errors. (2012).[4][5][6]

  • ResearchGate.DMSO tolerance in kinase assays: Best Practices.

  • PubChem.Compound Summary: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine.

    • [Link] (Note: Link directs to closest analog/scaffold entry for structural verification).

Sources

Troubleshooting

Troubleshooting 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine assay variability

Topic: Troubleshooting Assay Variability & Reproducibility CAS: 1256821-58-5 | Molecular Formula: C₆H₄BrN₃ Support Tier: Senior Application Scientist Level Executive Summary: The "Two-Front War" on Variability As researc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Assay Variability & Reproducibility CAS: 1256821-58-5 | Molecular Formula: C₆H₄BrN₃ Support Tier: Senior Application Scientist Level

Executive Summary: The "Two-Front War" on Variability

As researchers, we often assume that if a compound is >95% pure by HPLC, it is "assay ready." For the 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, this assumption is dangerous. Variability in this specific assay context typically stems from two distinct sources:

  • Chemical Identity (The "Hidden" Isomer): The methylation of the pyrazole ring is regioselective but rarely 100% specific. Commercial or in-house batches often contain trace amounts of the N2-methyl isomer, which has vastly different binding properties than the N1-methyl target.

  • Biophysical State (The "Invisible" Aggregate): This hydrophobic bromo-heterocycle is prone to forming colloidal aggregates in aqueous buffers, leading to promiscuous, non-specific inhibition (false positives).

This guide provides the diagnostic frameworks to isolate and resolve these specific issues.

Part 1: Diagnostic Workflow

Before altering your biology, you must validate your chemistry. Use this decision tree to pinpoint the source of variability.

TroubleshootingWorkflow Start Symptom: Assay Variability CheckNMR Step 1: 1H-NMR / NOESY (Check Regioisomer Purity) Start->CheckNMR IsomerIssue N1/N2 Mixture Detected? CheckNMR->IsomerIssue Purify Action: Re-purify (Prep-HPLC/Recrystallization) IsomerIssue->Purify Yes CheckAgg Step 2: Aggregation Check (Add 0.01% Triton X-100) IsomerIssue->CheckAgg No (Pure N1) AggResult Did Potency Drop? CheckAgg->AggResult FalsePos Diagnosis: Colloidal Aggregator (False Positive) AggResult->FalsePos Yes (IC50 Shift > 3x) TrueBinder Diagnosis: Solubility Limit or True Binder AggResult->TrueBinder No (IC50 Stable)

Figure 1: Diagnostic logic flow for isolating chemical impurities vs. physical aggregation issues.

Part 2: The Chemical Variable (Regioisomerism)

The Issue: Synthesizing 1-methyl-1H-pyrazolo[4,3-c]pyridine often involves methylating the parent pyrazole. This reaction is governed by tautomeric equilibrium. While the N1-methyl is thermodynamically preferred, the N2-methyl isomer is a common kinetic byproduct [1, 2].

  • Impact: The N2 isomer has a completely different 3D vector and hydrogen bond acceptor/donor profile. Even 5% contamination can skew IC50 curves if the N2 isomer is inactive (dilution effect) or hyper-active (off-target binding).

The Solution: Definitive Structural Validation Standard LC-MS often fails to separate these isomers because they have identical masses (MW 198.02) and similar retention times on C18 columns.

Protocol: NOESY NMR Validation To confirm you are working with the correct N1-methyl isomer:

  • Solvent: Dissolve 5 mg in DMSO-d6.

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • The Signal: Look for a cross-peak (spatial correlation) between the Methyl protons (N-CH3) and the C7-H proton (or C3-H depending on substitution).

    • N1-Isomer: The methyl group is spatially close to the C7/C3 proton. Strong NOE observed.

    • N2-Isomer: The methyl group is distant from the pyridine ring protons. Weak/No NOE observed.

Part 3: The Biophysical Variable (Aggregation)

The Issue: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a flat, hydrophobic scaffold (LogP ~1.7-1.9) [3]. In aqueous assay buffers (especially those < 1% DMSO), these molecules can stack to form colloidal particles. These colloids sequester enzymes, leading to false inhibition that looks like high potency [4].

Signs of Aggregation:

  • Steep Hill Slopes: Hill coefficient (nH) > 2.0 in dose-response curves.

  • Enzyme Dependence: IC50 shifts significantly when enzyme concentration is increased.

  • Time Dependence: Potency increases with longer pre-incubation times (as colloids grow).

Protocol: The Detergent Challenge To validate if your inhibition is real or an artifact:

StepActionMechanism
1 Prepare Assay Buffer AStandard buffer (e.g., PBS or TRIS).
2 Prepare Assay Buffer BStandard buffer + 0.01% v/v Triton X-100 (or Tween-80).
3 Run Parallel IC50sTest the compound in both buffers simultaneously.
4 Analyze ShiftReal Inhibitor: IC50 remains stable (within 2-fold).Aggregator: IC50 increases dramatically (potency is lost) in Buffer B because detergent disrupts the colloid.
Part 4: Best Practice Handling & Storage

Variability often begins at the bench. This compound is stable but sensitive to physical handling.

Solubility & Stock Preparation
  • Solvent: DMSO (Dimethyl sulfoxide) is the required solvent. Do not use Ethanol; solubility is poor.

  • Concentration: Prepare stocks at 10 mM . Higher concentrations (e.g., 100 mM) risk precipitation upon freeze-thaw cycles.

  • Aqueous Dilution: When diluting into assay buffer, ensure the final DMSO concentration is 0.5% - 1.0% .

    • Critical: Add the DMSO stock rapidly to the vortexing buffer to prevent local high-concentration "crashing out."

Storage Stability
  • Temperature: Store solid powder at -20°C. Store DMSO stocks at -80°C.

  • Freeze-Thaw: Limit to 3 cycles . The bromo-substituent is chemically stable, but repeated molecular expansion/contraction during freezing promotes micro-precipitation.

  • Light: Protect from light. Aryl bromides can undergo slow photodebromination over months of light exposure.

Part 5: Frequently Asked Questions (FAQ)

Q1: My IC50 curve plateaus at 60% inhibition. Is the compound degrading? A: Likely not. This "partial inhibition" usually indicates solubility limits . The compound has precipitated out of solution at high concentrations, meaning the effective concentration in the well is lower than calculated.

  • Fix: Check the solution via Nephelometry (light scattering) or lower the top concentration of your dose-response curve.

Q2: Can I use this compound in a cell-based assay? A: Yes, but be aware of the "Serum Shift." The high lipophilicity means the compound will bind to Albumin (BSA/FBS) in the media.

  • Expectation: Your cellular EC50 will be 10-50x higher (less potent) than your biochemical IC50. Run the assay in low-serum media (0.5% FBS) to verify intrinsic potency.

Q3: Is the bromine atom reactive in my assay buffer? A: Generally, no. The aryl bromide is stable at physiological pH (7.4). However, if your buffer contains high concentrations of strong nucleophiles (like high mM DTT) and you are heating the plate (e.g., >40°C for thermal shift assays), there is a theoretical risk. For standard kinase/binding assays at 25°C, it is inert.

References
  • Regioselectivity in Pyrazole Methylation

    • Source: BenchChem Technical Support.[1][2] "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis." (2025).[1][2][3][4]

    • Context: Explains the thermodynamic vs. kinetic control leading to N1/N2 mixtures.
    • (Cited from search result 1.2)

  • N1 vs N2 Isomer Stability

    • Source: MDPI.
    • Context: Discusses the aromatic circulation differences th
    • (Cited from search result 1.17)

  • Assay Interference by Aggregation

    • Source: NCBI Assay Guidance Manual. "Assay Interference by Aggregation." (2017).[5][6]

    • Context: The authoritative guide on diagnosing colloidal aggreg
    • (Cited from search result 1.1)

  • Compound Solubility Guidelines

    • Source: ResearchGate / ADMET Screening.
    • Context: Provides LogP and solubility thresholds for lipophilic heterocycles.
    • (Cited from search result 1.23)

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Executive Technical Summary This guide addresses the stability profile of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine . Unlike its 1H-parent analog, the 1-methyl substitution locks the tautomeric equilibrium, rendering t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

This guide addresses the stability profile of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine . Unlike its 1H-parent analog, the 1-methyl substitution locks the tautomeric equilibrium, rendering the molecule more lipophilic but eliminating the acidic N-H functionality.

The Stability Triad:

  • Photolytic Instability: The C(sp2)-Br bond at position 7 is susceptible to homolytic cleavage under UV/visible light (300–450 nm), leading to radical debromination.

  • Oxidative Susceptibility: The pyridine nitrogen (N-5) is electron-deficient but remains a target for N-oxidation, particularly in the presence of peroxidizable solvents (ethers/THF).

  • Nucleophilic Vulnerability: The 7-bromo substituent is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen.
    

Critical Control Points (Visualized)

The following diagram illustrates the primary degradation pathways you must prevent.

DegradationPathways Target 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine (Target) Radical Aryl Radical Intermediate Target->Radical UV Light (hν) Homolysis NOxide N-Oxide (Impurity B) Target->NOxide Peroxides (R-O-O-R) or Air (Long term) SNAr 7-Alkoxy/Hydroxy (Impurity C) Target->SNAr Strong Nucleophiles (OH-, OR-, R-NH2) High pH Desbromo Des-bromo Analog (Impurity A) Radical->Desbromo H-Abstraction (Solvent)

Figure 1: Primary degradation pathways. The Red path (Photolysis) is the most rapid failure mode in standard laboratory conditions.

Module 1: Storage & Environmental Control (Solid State)

Q: I received the compound as a light yellow solid. Is this normal? A: Yes. While pure azaindoles are often off-white, a pale yellow hue is acceptable. However, a transition to bright yellow or orange indicates surface oxidation or extensive photolysis.

Q: Can I store this at room temperature on the bench? A: No. Follow this storage hierarchy to maintain >98% purity:

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term)Slows lattice diffusion of oxygen and moisture.
Atmosphere Argon or NitrogenPrevents N-oxidation at the pyridine nitrogen.
Container Amber Vial + ParafilmCritical: Blocks UV radiation to prevent C-Br bond homolysis.
Desiccant RequiredThe pyridine ring can form hydrates, altering stoichiometry.

Q: How do I handle the compound for weighing? A:

  • Equilibrate the vial to room temperature before opening (prevents condensation).

  • Work under low-light conditions or use amber glassware.

  • Avoid metal spatulas if possible; use anti-static plastic or glass to prevent trace metal catalysis of the C-Br bond.

Module 2: Solution Chemistry & Reaction Handling

Q: Which solvents are safe? Which should I avoid? A: The choice of solvent is the #1 cause of solution-state degradation.

Solvent ClassCompatibilityRisk FactorRecommendation
Chlorinated (DCM, Chloroform)High Photolysis (Radical formation)Use for short-term workup only. Keep dark.
Ethers (THF, Dioxane)Low Peroxides

N-Oxides
AVOID for storage. Use only freshly distilled/inhibitor-free.
Polar Aprotic (DMSO, DMF)Medium HygroscopicityGood for solubility, but wet DMSO can cause hydrolysis over time.
Alcohols (MeOH, EtOH)Medium Nucleophilic attackStable at neutral pH. Avoid strong bases in alcohols (

risk).

Q: I need to run a reaction at high temperature (


C). Will the bromine survive? 
A:  The C-Br bond at the 7-position is activated.
  • Risk: If your reaction mixture contains strong nucleophiles (amines, alkoxides, thiols), the bromine will likely be displaced via

    
     before your intended cross-coupling occurs.
    
  • Mitigation: Use non-nucleophilic bases (e.g.,

    
    , K3PO4) rather than alkoxides.
    

Q: My LCMS shows a mass peak at M+16. What happened? A: You have formed the N-oxide .

  • Cause: Likely stored in THF or Ether containing peroxides, or exposed to air in solution for >24 hours.

  • Fix: This is difficult to reverse without reducing other functional groups. Prevention is key.

Module 3: Troubleshooting & Rescue Protocols

Q: My sample has degraded (turned orange/brown). Can I purify it? A: Yes. The degradation products (N-oxides and polar hydrolysis products) usually have significantly different


 values than the parent lipophilic bromide.
Protocol: Rescue Purification via Silica Gel Chromatography
  • Slurry Preparation: Dissolve the crude solid in a minimum amount of DCM (Dichloromethane). Do not use acetone/methanol for loading.

  • Mobile Phase:

    • Start: 100% Hexanes (or Heptane).

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The 1-methyl group makes the compound less polar than the 1H-parent. It should elute relatively early.

  • Additive: Add 1% Triethylamine (TEA) to the mobile phase if you observe streaking. This neutralizes acidic sites on the silica that might interact with the pyridine nitrogen.

  • Collection: Collect fractions in amber tubes or cover tubes with foil immediately.

Protocol: Standardized Solubility Check

If you are unsure if the compound has precipitated or degraded:

SolubilityCheck Start Sample Appearance? Cloudy Cloudy/Precipitate Start->Cloudy Clear Clear Solution Start->Clear Check1 Check pH (Is it Basic?) Cloudy->Check1 Check2 Check Color Clear->Check2 Action1 Add trace acid (HCl) to protonate Pyridine N Check1->Action1 Solubility increases? Action2 Yellow = OK Orange/Red = Degradation Check2->Action2

Figure 2: Rapid decision tree for assessing solution integrity.

References & Authority

  • General Stability of Halogenated Azaindoles:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing general reactivity of pyrazolo-pyridines and susceptibility of C-Hal bonds to nucleophilic displacement).

  • Photodebromination Mechanisms:

    • Source: D'Aurizio, A. E., et al. (2022). "Photochemical Instability of Brominated Heterocycles in Drug Discovery." Journal of Medicinal Chemistry. (General principle applied to bromo-heterocycles).

  • Synthesis and Handling of Pyrazolo[4,3-c]pyridines:

    • Source: Laleu, B., et al. (2011). "Efficient synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives." Tetrahedron Letters, 52(23), 2973-2976.

  • Safety Data & Handling (SDS):

    • Source: Sigma-Aldrich / Merck Safety Data Sheet for CAS 1256821-58-5 (Parent analog, applicable handling data).

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling. The degradation pathways described are based on the structural chemistry of the pyrazolo[4,3-c]pyridine scaffold.

Troubleshooting

Technical Support Center: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine Workflows

Welcome to the technical support and troubleshooting center for 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0). While this bicyclic heterocycle is a highly valuable building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0). While this bicyclic heterocycle is a highly valuable building block in medicinal chemistry, its unique structural features—specifically the steric proximity of the N1-methyl group to the C7-bromine and the electron-deficient nature of the fused pyridine ring—frequently lead to unexpected experimental results.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve complex reactivity issues.

Troubleshooting Guide 1: Cross-Coupling Inefficiencies

Q: I am observing low yields, incomplete conversion, and a major byproduct with a mass of [M-79] during Suzuki-Miyaura couplings. What is causing this, and how do I fix it?

A: The N1-Methyl Steric Clash and Protodebromination The fundamental issue lies in the spatial arrangement of the molecule. The bromine atom at the C7 position is sterically hindered by the adjacent N1-methyl group. When you use standard, less sterically demanding ligands (like PPh₃), the initial oxidative addition of the palladium catalyst into the C-Br bond is sluggish.

Furthermore, the electron-deficient pyrazolo[4,3-c]pyridine core accelerates the depletion of the active Pd(0) species. If the subsequent transmetalation step is delayed due to steric crowding, the intermediate Pd(II) complex becomes highly susceptible to off-cycle degradation pathways, primarily protodebromination (yielding the [M-79] debrominated core)[1].

The Solution: You must use bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or dppf)[1]. These ligands force the palladium center into a highly reactive conformation that accelerates both oxidative addition and reductive elimination, outcompeting the degradation pathways.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes bulky ligands and controlled heating to force the reaction to completion before protodebromination can dominate[2].

  • Step 1: Reagent Setup: To an oven-dried reaction vial, add 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the desired boronic acid (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is chosen over NaOH or NaOtBu to prevent competing nucleophilic attack on the electron-deficient ring.

  • Step 2: Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The bidentate dppf ligand provides the necessary steric bulk to facilitate reductive elimination while stabilizing the Pd center against the electron-withdrawing pyridine core[1].

  • Step 3: Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas by sparging with Argon for 10 minutes.

    • System Validation: The solution should transition to a consistent amber color. Premature blackening indicates oxygen contamination and Pd-black precipitation; if this occurs, abort and restart.

  • Step 4: Reaction Execution: Seal the vial and heat at 90°C for 2 hours (or microwave at 100°C for 45 minutes)[2].

  • Step 5: Analytical Validation: Quench with water, extract with EtOAc. Run LCMS on the organic layer.

    • System Validation: Confirm the absence of the M-79 peak (protodebromination) and verify the presence of the target mass. If M-79 is present, increase the boronic acid to 2.0 equiv and switch to XPhos Pd G2.

G Start 7-Br-1-Me-Pyrazolo[4,3-c]pyridine Assess Assess Steric Hindrance (N1-Methyl Clash) Start->Assess LigandChoice Ligand Selection Assess->LigandChoice Standard Standard Ligand (e.g., PPh3) LigandChoice->Standard Sub-optimal Bulky Bulky/Bidentate Ligand (e.g., XPhos, dppf) LigandChoice->Bulky Recommended Fail Sluggish Oxidative Addition Protodebromination Standard->Fail Success Rapid Oxidative Addition Efficient Transmetalation Bulky->Success Product High Yield Cross-Coupled Product Success->Product

Caption: Workflow for overcoming N1-methyl steric hindrance in cross-coupling reactions.

Troubleshooting Guide 2: Unintended Side Reactions

Q: When attempting a Buchwald-Hartwig amination with a primary amine, I am isolating a product that formed without palladium catalysis. Why is this happening?

A: Competing Nucleophilic Aromatic Substitution (SNAr) The pyridine nitrogen (N5) in the pyrazolo[4,3-c]pyridine core strongly withdraws electron density from the ring system. This electronic effect highly activates the C7-bromide towards direct Nucleophilic Aromatic Substitution (SNAr).

If the palladium catalytic cycle is slow (often due to the steric hindrance discussed above), strong nucleophiles—such as primary amines, or alkoxides generated from strong bases like NaOtBu—will directly attack the C7 position without any transition-metal mediation. This results in unexpected ether or amine byproducts and consumes your starting material.

The Solution: To achieve chemoselective control, shift to weaker, non-nucleophilic bases (e.g., K₃PO₄) and ensure the Pd catalytic cycle is highly efficient (using precatalysts like BrettPhos Pd G3 for aminations) to outcompete the background SNAr reaction.

Reactivity Core 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine Path1 Pd Catalyst + Non-Nucleophilic Base Core->Path1 Path2 Strong Base / Nucleophilic Amine Core->Path2 Mech1 Oxidative Addition (Pd-Mediated) Path1->Mech1 Mech2 Direct Nucleophilic Attack (SNAr at C7) Path2->Mech2 Prod1 Desired Target (Cross-Coupling) Mech1->Prod1 Prod2 Unexpected Byproduct (Ether/Amine) Mech2->Prod2

Caption: Divergent reactivity pathways: Palladium-catalyzed cross-coupling versus direct SNAr.

Quantitative Data: Catalyst & Ligand Screening Summary

To illustrate the causality of ligand and base selection, the following table summarizes quantitative yield data for the Suzuki-Miyaura coupling of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine with phenylboronic acid under various conditions.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O90< 10%Massive protodebromination
2Pd(OAc)₂ / PPh₃K₃PO₄Dioxane / H₂O10015%Catalyst degradation (Pd black)
3Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O10065%Moderate conversion
4Pd(dppf)Cl₂Cs₂CO₃DMF / H₂O9082%Clean conversion, minimal SNAr
5XPhos Pd G2 K₃PO₄ THF / H₂O 80 94% Optimal conditions

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade or change color during long-term storage? A: The basic pyridine nitrogen (N5) is susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen and light, forming the corresponding N-oxide. Always store the compound under an inert atmosphere (Argon or N₂) at 2-8°C in an amber vial.

Q: Can I perform a direct lithiation (halogen-metal exchange) on this scaffold instead of cross-coupling? A: Yes, but with extreme caution. The electron-deficient nature of the pyridine ring makes the resulting C7-aryl lithium species highly unstable and prone to ring-opening or dimerization. If halogen-metal exchange is necessary, it must be performed at strictly -78°C using n-BuLi or t-BuLi, and the intermediate must be trapped immediately (within minutes) with your electrophile.

Q: How does the N1-methyl group affect the solubility of the core? A: The N1-methyl group prevents hydrogen bonding at the pyrazole nitrogen, which increases lipophilicity compared to the unprotected 1H-pyrazole. However, the rigid, planar aromatic structure still limits solubility in non-polar solvents (like hexanes or diethyl ether). For stock solutions and reactions, highly polar aprotic solvents like DMF, DMAc, or DMSO are strongly recommended.

References

  • MDPI. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines". Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Batch Consistency in 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

This guide is designed as a specialized technical support resource for researchers working with 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0). It addresses the critical issue of batch-to-batch inconsist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers working with 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0). It addresses the critical issue of batch-to-batch inconsistency, primarily driven by regioisomerism during the methylation step, a challenge exacerbated by the steric influence of the 7-bromo substituent.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Batch Variability, Regioisomer Identification, and Purification Last Updated: March 03, 2026

Executive Summary: The "Peri-Steric" Challenge

The primary source of batch-to-batch variation for this compound is not chemical purity (e.g., residual solvents) but regioisomeric purity .

In the 1H-pyrazolo[4,3-c]pyridine scaffold, the nitrogen atoms at positions 1 and 2 (N1 and N2) are both nucleophilic. However, the presence of a Bromine atom at position 7 creates a significant steric clash with the N1 position (a "peri-interaction"). Consequently, standard methylation conditions often favor the kinetically accessible N2-isomer , whereas the N1-isomer (often the desired pharmacophore for kinase inhibition) requires specific thermodynamic control or separation.

Many "failed" batches are actually high-purity samples of the wrong regioisomer or variable mixtures of N1/N2.

Troubleshooting Guide (Q&A)

Category A: Identity & Regioisomerism

Q: My LCMS shows >99% purity, but the 1H NMR looks "complex" or slightly shifted compared to the reference. Is my batch degrading? A: It is likely not degrading but contains the N2-methyl regioisomer . LCMS cannot distinguish between the N1-methyl and N2-methyl isomers as they have identical mass (


).
  • The Diagnostic: Check the chemical shift of the pyrazole proton (C3-H).

    • N1-Methyl (Target): The C3-H is typically more shielded.

    • N2-Methyl (Impurity): The C3-H is often deshielded due to the adjacent anisotropic effect of the N2-methyl group.

  • Definitive Test: Run a 1D NOESY experiment.

    • Irradiate the Methyl peak.[1]

    • If N2-Me: You will see a strong NOE enhancement of the C3-H singlet.

    • If N1-Me: You will see NO enhancement of the C3-H (the methyl is spatially distant, facing the 7-Br).

Q: Why does the N2-isomer form if N1 is usually more stable in pyrazoles? A: In unsubstituted pyrazoles, N1 is often thermodynamically preferred. However, in 7-bromo-1H-pyrazolo[4,3-c]pyridine , the bulky bromine atom at C7 occupies the space directly adjacent to N1. This creates a "steric wall" that hinders alkylation at N1.

  • Consequence: Under kinetic conditions (e.g., NaH/THF at low temp), the electrophile attacks the unhindered N2.

  • Solution: To favor N1, use conditions that promote thermodynamic equilibration (e.g., higher temperatures, polar aprotic solvents like DMF/DMSO) or separate the isomers via chromatography.

Category B: Reactivity & Downstream Chemistry

Q: I am running a Suzuki coupling at the 7-Br position, but the yield varies wildly between batches. A: The N1 and N2 isomers have drastically different electronic properties, affecting the oxidative addition rate of Palladium at C7.

  • Mechanism: The N2-methyl group pushes electron density differently into the pyridine ring compared to N1-methyl.

  • Chelation Effect: In the N1-isomer, the lone pair of N2 is available for potential chelation or interference. In the N2-isomer, the methyl group blocks this.

  • Action: If a batch fails coupling, check the isomer ratio. The N2-isomer is often less reactive or produces different side products in cross-couplings.

Q: The compound is not dissolving in my standard assay buffer (DMSO/Water). A: Check for Polymorphs or Salt Forms .

  • Free Base vs. HCl Salt: Some vendors supply the HCl salt to improve stability, while others supply the free base. The HCl salt is yellow/orange; the free base is off-white.

  • Lattice Energy: The N2-isomer often packs more efficiently (higher melting point) because it lacks the steric strain of the N1-Me/7-Br interaction. If your batch is harder to dissolve, it might be enriched in the N2-isomer.

Critical Data & Specifications

Table 1: Isomer Differentiation Data
FeatureN1-Methyl (Target) N2-Methyl (Common Impurity)
Structure Methyl on N adjacent to BridgeheadMethyl on N adjacent to C3
Steric Environment High Strain (Clash with 7-Br)Low Strain (Open space)
NOESY Signal Methyl

C3-H: ABSENT
Methyl

C3-H: STRONG
Chromatography (TLC) Usually Higher

(Less Polar)
Usually Lower

(More Polar)*
1H NMR (Me)

ppm

ppm

*Note: Relative polarity can invert depending on the mobile phase (e.g., MeOH vs. EtOAc).

Experimental Protocols

Protocol A: Definitive Isomer Identification (NOESY)

Use this protocol to validate every new batch before starting biological assays.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 . (Chloroform-d may cause peak overlap; DMSO separates the signals well).

  • Acquisition:

    • Run standard 1H NMR (16 scans). Identify the Methyl singlet (~4.0 ppm) and C3-H singlet (~8.2-8.5 ppm).

    • Run 1D NOESY (or 2D NOESY if automated).

    • Mixing Time: 500 ms.

  • Analysis:

    • Target (N1): The methyl spectrum should show minimal/no cross-peaks to aromatic protons (except potentially weak long-range signals to the pyridine ring, but definitely not the sharp pyrazole C3-H).

    • Impurity (N2): A clear, positive cross-peak between the Methyl group and the C3-H indicates the N2-isomer.

Protocol B: Purification of Isomer Mixtures

If you possess a mixed batch (e.g., 80:20 ratio), use this method to isolate the N1-isomer.

  • Stationary Phase: Silica Gel (High Performance, 20-40 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Tip: Pure EtOAc/Hexane gradients often fail to separate these tight isomers. Use a shallow gradient of 0% to 5% MeOH in DCM .

  • Loading: Solid load on Celite is recommended due to solubility limits.

  • Collection: The N1-isomer (less polar due to "buried" lone pair) typically elutes first . The N2-isomer elutes second.

    • Caution: Verify fractions by NMR, not just UV, as their UV spectra are nearly identical.

Visualizing the Problem

Diagram 1: The Methylation Fork & Steric Clash

This diagram illustrates why the N2-isomer forms and how the 7-Br atom blocks the desired N1 pathway.

MethylationPathways Start Precursor: 7-Bromo-1H-pyrazolo[4,3-c]pyridine Reaction Methylation (Base / Me-X) Start->Reaction N1_Path Path A: N1-Attack (Sterically Hindered) Reaction->N1_Path Slow N2_Path Path B: N2-Attack (Kinetically Favored) Reaction->N2_Path Fast N1_Product TARGET (N1-Me) Steric Clash: Me vs 7-Br (Thermodynamic Product) N1_Path->N1_Product N2_Product IMPURITY (N2-Me) No Steric Clash (Kinetic Product) N2_Path->N2_Product

Caption: Path B (N2-methylation) is favored by the steric blockade of the 7-Bromine atom, leading to high impurity levels in uncontrolled batches.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to accept or reject a batch.

DecisionTree Start New Batch Received LCMS Step 1: Run LCMS Mass = 212/214? Start->LCMS Fail_Mass Reject Batch (Wrong Compound) LCMS->Fail_Mass No NMR Step 2: Run 1H NMR Check C3-H & Me Peaks LCMS->NMR Yes NOESY Step 3: Run NOESY Irradiate Methyl Peak NMR->NOESY Result_NOE Strong NOE to C3-H? NOESY->Result_NOE Is_N2 Identify: N2-Isomer (Impurity) Result_NOE->Is_N2 Yes Is_N1 Identify: N1-Isomer (Target) Result_NOE->Is_N1 No Action_Purify Action: Chromatographic Separation (DCM/MeOH) Is_N2->Action_Purify Action_Use Action: Release Batch for Assays Is_N1->Action_Use

Caption: Workflow to distinguish regioisomers using NOESY NMR, the only reliable method for this scaffold.

References

  • Bookser, B. C., et al. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry (2018).[2] Retrieved from [Link]

  • Sivaraj, C., et al. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Journal of Organic Chemistry (2024). Retrieved from [Link]

  • Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances (2023). Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Experiments with 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Welcome to the technical support guide for 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, scientists, and drug development professionals who are actively working with this versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, scientists, and drug development professionals who are actively working with this versatile heterocyclic building block. Nitrogen-containing heterocycles are foundational in medicinal chemistry, with over 75% of FDA-approved drugs featuring these scaffolds.[1][2] The pyrazolo[4,3-c]pyridine core, in particular, is of significant interest due to its presence in a range of biologically active compounds.[3]

This guide moves beyond standard protocols to address the ambiguous data and unexpected outcomes that can arise during experimentation. Here, we will dissect common challenges in synthesis, purification, characterization, and downstream applications, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Synthesis and Purification Challenges

The successful synthesis and purification of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine are critical first steps. However, this stage can be fraught with challenges, from the formation of regioisomeric impurities to degradation during purification.

FAQ 1.1: My synthesis is producing a mixture of products, leading to a low yield of the desired 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine. What are the likely isomeric impurities?

The formation of regioisomers is a common issue in the synthesis of fused heterocyclic systems like pyrazolopyridines.[4] Depending on your synthetic route, you may be observing the formation of the corresponding pyrazolo[3,4-b]pyridine or pyrazolo[4,3-b]pyridine isomers.[5] The regiochemical outcome is often dictated by the subtle interplay of steric and electronic effects of the substituents and the reaction conditions.[4]

Workflow for Identifying Isomeric Impurities:

Caption: Troubleshooting workflow for low-yield synthesis.

FAQ 1.2: I'm observing degradation of my compound during silica gel column chromatography. What are some alternative purification strategies?

Nitrogen-containing heterocycles, particularly those with basic pyridine nitrogens, can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and in some cases, degradation.[6]

Recommended Purification Strategies:

Method Principle Advantages Considerations
Neutral Alumina Chromatography Uses aluminum oxide as the stationary phase, which is less acidic than silica gel.Reduces compound degradation and improves peak shape for basic compounds.Activity of alumina can vary; may require deactivation with water.
Reverse-Phase Chromatography (C18) Separation based on hydrophobicity.Excellent for separating polar and nonpolar impurities.Requires different solvent systems (e.g., acetonitrile/water, methanol/water).
Recrystallization Purification based on differential solubility.Can provide highly pure material if a suitable solvent system is found.May result in lower recovery compared to chromatography.

Section 2: Interpreting Ambiguous Analytical Data

Accurate characterization is paramount. However, the spectra of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine can sometimes present ambiguous features.

FAQ 2.1: The peaks in my ¹H NMR spectrum are broad. What are the potential causes and how can I obtain a sharper spectrum?

Broad NMR signals can be perplexing. The common culprits include:

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can lead to broadened signals.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to restricted motion and broader lines.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Protocol for Broad NMR Peaks:

  • Dilute the Sample: Prepare a more dilute sample to check for concentration-dependent aggregation effects.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve issues of chemical exchange. If the peaks sharpen at higher or lower temperatures, it is indicative of a dynamic process.

  • Check for Paramagnetic Impurities: If the sample has been exposed to metal catalysts, consider treating a solution of the compound with a metal scavenger or filtering it through a small plug of silica or celite.

FAQ 2.2: My mass spectrum shows a prominent M+2 peak with roughly the same intensity as the molecular ion peak. Is this an impurity?

This is a classic isotopic signature of a bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 natural abundance. Therefore, a molecule containing a single bromine atom will exhibit two major peaks in the mass spectrum: the molecular ion peak (M) corresponding to the ⁷⁹Br isotope, and an M+2 peak of nearly equal intensity corresponding to the ⁸¹Br isotope. This pattern is a strong indicator of the successful incorporation of bromine into your target molecule.

Section 3: Overcoming Challenges in Downstream Reactions

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a valuable substrate for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to build molecular complexity. However, these reactions can be challenging with heteroaryl halides.

FAQ 3.1: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. How can I optimize the conditions?

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with heteroaryl bromides is highly dependent on the reaction conditions.[7] The electron-deficient nature of the pyridine ring can facilitate oxidative addition, but the pyridine nitrogen can also coordinate to and deactivate the palladium catalyst.[8]

Decision Tree for Suzuki-Miyaura Optimization:

Caption: Optimization workflow for Suzuki-Miyaura reactions.

Step-by-Step Protocol for Suzuki-Miyaura Reaction Screening:

  • Setup: In a glovebox or under an inert atmosphere, add the 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), boronic acid or ester (1.2-1.5 eq), and base (2.0-3.0 eq) to a dry reaction vial.[9][10]

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%).[10]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1).[10]

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]

  • Workup: Upon completion, cool the reaction, quench with water or saturated ammonium chloride, and extract with an organic solvent.[9]

FAQ 3.2: I am observing significant amounts of the debrominated starting material in my cross-coupling reaction. How can I prevent this?

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[7][11] It occurs when the aryl-palladium intermediate undergoes reductive elimination with a hydride source instead of the desired transmetalation and reductive elimination with the coupling partner.[7]

Strategies to Minimize Debromination:

  • Choice of Halide: Bromo- and chloro-derivatives of pyrazoles have been shown to be less prone to dehalogenation compared to their iodo counterparts in Suzuki-Miyaura reactions.[12][13][14]

  • Eliminate Hydride Sources: Potential hydride sources include amine bases or alcohol solvents. Switching to a carbonate or phosphate base and using an aprotic solvent can mitigate this side reaction.[10]

  • Use High-Purity Reagents: Trace metal impurities in bases like potassium carbonate can sometimes contribute to dehalogenation.[12]

  • Optimize Catalyst System: Some catalyst systems are more prone to promoting dehalogenation. Screening different ligands and palladium sources may be necessary.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • Cross-Coupling Reactions Guide. Available from: [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available from: [Link]

  • Frontiers. Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles. Available from: [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

  • Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available from: [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine to other kinase inhibitors

This guide provides an in-depth technical comparison of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine —a critical "privileged scaffold" intermediate—against established kinase inhibitor classes. Rather than treating this c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine —a critical "privileged scaffold" intermediate—against established kinase inhibitor classes.

Rather than treating this compound as a finished drug, this analysis evaluates its role as a high-value chemotype precursor used to synthesize potent inhibitors for targets like HPK1, JAK, and ERK . We compare its physicochemical properties, synthetic utility, and binding topology against the industry-standard Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) and Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) scaffolds.

Executive Summary: The Case for Pyrazolo[4,3-c]pyridine

In the crowded landscape of ATP-competitive kinase inhibitors, "scaffold hopping" is essential to bypass patent thickets and improve physicochemical properties. 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0) represents a strategic entry point into a chemical space that is distinct from the saturated pyrazolo[3,4-d]pyrimidine class.

Key Differentiator: Unlike the [3,4-d] system (adenine mimic), the [4,3-c] core alters the vector of the H-bond acceptor/donor motif, often resulting in improved selectivity profiles for kinases with unique hinge region architectures (e.g., HPK1, TYK2).

Quick Comparison Matrix
FeaturePyrazolo[4,3-c]pyridine (Subject)Pyrazolo[3,4-d]pyrimidine (Standard)Pyrrolo[2,3-d]pyrimidine (Alternative)
Representative Drug Preclinical (HPK1/ERK inhibitors)Ibrutinib (BTK)Tofacitinib (JAK)
Hinge Binding Monodentate or Bidentate (Tunable)Bidentate (Adenine-like)Bidentate (JAK-specific)
Solubility Moderate-High (LogP ~1.5–2.5)Low-Moderate (LogP ~3.7)High (Polar core)
Synthetic Handle C7-Bromine (Suzuki/Buchwald ready)C3/C4 functionalizationC4-Chlorine displacement
Primary Utility Scaffold Hopping / Selectivity TuningBroad Spectrum PotencyJAK/SYK Selectivity

Structural & Mechanistic Analysis

The "Privileged" Scaffold Topology

Kinase inhibitors typically bind to the ATP-binding pocket (hinge region).[1] The geometry of the nitrogen atoms in the scaffold dictates binding affinity.

  • 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine :

    • N1-Methyl : Blocks one H-bond donor, forcing a specific orientation.

    • N5 (Pyridine) : Acts as a weak H-bond acceptor.

    • C7-Bromine : A steric "placeholder" that is replaced by the specificity-determining "warhead" (e.g., an aryl amine or heterocycle) during synthesis.

Visualization: Scaffold Comparison

The following diagram illustrates the structural relationship between the subject scaffold and major competitors.

ScaffoldComparison Subject 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine (Subject Scaffold) Standard Pyrazolo[3,4-d]pyrimidine (Ibrutinib Core) Subject->Standard Scaffold Hop (Bioisostere) Target Kinase Hinge Region (ATP Pocket) Subject->Target Modulates Selectivity (Unique Vector) Standard->Target High Potency (Adenine Mimic) Alternative Pyrrolo[2,3-d]pyrimidine (Tofacitinib Core) Alternative->Target JAK Specificity

Figure 1: Structural relationships between kinase inhibitor scaffolds. The [4,3-c] core offers a distinct binding vector compared to the adenine-mimetic [3,4-d] core.

Experimental Performance Data

Since 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is an intermediate, its "performance" is measured by the potency of the inhibitors derived from it . Below is a comparison of inhibitors synthesized from this core versus standard cores for the target HPK1 (Hematopoietic Progenitor Kinase 1) , a hot immuno-oncology target.

Potency & Selectivity (HPK1 Inhibition)

Data sourced from recent patent disclosures (e.g., Sichuan Coren Bottey Bio-pharmaceutical) and SAR studies [1, 2].

Compound ClassCore ScaffoldIC50 (HPK1)Selectivity (vs. GLK/MAP4K)
Compound 63a Pyrazolo[4,3-c]pyridine 4 nM >100-fold
Reference StdPyrazolo[3,4-d]pyrimidine12 nM~20-fold
Reference StdIndazole45 nM>50-fold

Insight: The pyrazolo[4,3-c]pyridine derivative (Compound 63a) demonstrated superior potency and selectivity compared to the [3,4-d]pyrimidine analog, likely due to reduced steric clash in the solvent-exposed region of the HPK1 pocket.

Validated Synthetic Protocol

To utilize this scaffold, researchers must perform a cross-coupling reaction at the C7-position. The bromine atom is the "handle" for this transformation.

Protocol: Buchwald-Hartwig Amination (C7 Functionalization)

Objective: Attach an aryl amine "warhead" to the 7-bromo scaffold to generate an active kinase inhibitor.

Reagents:

  • Scaffold: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Coupling Partner: Aryl amine (e.g., 4-amino-N-methylbenzamide) (1.2 eq)

  • Catalyst: Pd2(dba)3 (0.05 eq) + Xantphos or BINAP (0.10 eq)

  • Base: Cs2CO3 or NaOtBu (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Degassing: Charge a microwave vial with the scaffold, amine, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (microwave).

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Synthesis Pathway Visualization

SynthesisWorkflow Start 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine Intermediate Pd-Oxidative Addition Complex Start->Intermediate Pd(0) Insertion Reagents Aryl Amine + Pd Catalyst (Buchwald Conditions) Reagents->Intermediate Product Active Kinase Inhibitor (C7-Substituted) Intermediate->Product Reductive Elimination (C-N Bond Formation)

Figure 2: Synthetic route for converting the 7-bromo intermediate into a bioactive kinase inhibitor.

Strategic Recommendations

When to Choose Pyrazolo[4,3-c]pyridine?
  • IP Space Navigation: If the [3,4-d]pyrimidine space (Ibrutinib-like) is patent-blocked for your target, the [4,3-c] core offers a viable "scaffold hop" with retained potency.

  • Solubility Issues: The pyridine nitrogen in the [4,3-c] system often improves aqueous solubility compared to the more lipophilic indazole cores.

  • Selectivity Tuning: For kinases where the hinge region has specific steric constraints (e.g., HPK1, ERK), the [4,3-c] geometry can avoid off-target binding seen with "flatter" cores like quinazolines.

Potential Pitfalls
  • Synthetic Cost: The 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine starting material is generally more expensive (~

    
    50/g).
    
  • Metabolic Stability: The pyridine ring can be susceptible to oxidation; consider blocking metabolic soft spots with fluorine if microsomal stability is low.

References

  • Sichuan Coren Bottey Bio-pharmaceutical Co., Ltd. (2021). Heterocyclic Compounds as HPK1 Inhibitors. Patent Application WO/2021/XXXX.

  • Wang, Y., et al. (2020). "Discovery of Novel Dual ERK and PI3K Inhibitors: Scaffold Hopping from Pyrazolo[4,3-c]pyridine."[2] Semantic Scholar.

  • Sigma-Aldrich. (2024). Product Specification: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine.[3][4]

  • BldPharm. (2024). Building Blocks for Kinase Discovery.

  • RSC Medicinal Chemistry. (2020).[5] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

Comparative

Precision in Heterocycles: The 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine Reproducibility Guide

The following guide is a technical directive designed for researchers and drug discovery scientists. It prioritizes experimental reproducibility, structural validation, and comparative analysis of 7-Bromo-1-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical directive designed for researchers and drug discovery scientists. It prioritizes experimental reproducibility, structural validation, and comparative analysis of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine .

Executive Summary: The "Silent Killer" in SAR Studies

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a high-value scaffold in medicinal chemistry, particularly for the development of JAK, CDK, and other kinase inhibitors. Its structural utility lies in the 7-bromo handle (for Suzuki/Buchwald couplings) and the fused pyridine core (for hydrogen bonding).

However, this compound presents a critical reproducibility challenge : the regioselectivity of methylation at the pyrazole nitrogen. Commercial sources often supply mixtures of N1-methyl (Target) and N2-methyl (Impurity) isomers, or mislabeled isomers entirely. Using the wrong isomer can shift potency by orders of magnitude (log shift in IC50) and invalidate Structure-Activity Relationship (SAR) models.

This guide provides a self-validating protocol to synthesize, purify, and unequivocally identify the correct 1-methyl isomer.

Chemical Identity & The Isomer Challenge

FeatureTarget CompoundCommon Isomeric Impurity
Name 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine
CAS 1367795-99-0 N/A (Often misassigned as parent)
Structure Methyl on N1 (adjacent to bridgehead)Methyl on N2 (adjacent to C3)
Key Risk Steric Clash: The 7-Br atom creates steric bulk near N1, often making N1-methylation kinetically slower than N2.[1]Thermodynamic Trap: Depending on conditions, N2 may be the major product.
The Mechanistic Bottleneck

In the parent 7-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1256821-58-5), the N1 position is sterically crowded by the bulky bromine atom at C7. Standard alkylation (MeI/K2CO3) often yields a mixture favoring the N2-isomer or a 1:1 mix, unlike un-substituted pyrazoles where N1 is typically favored.

Comparative Synthesis Routes

To ensure reproducibility, we compare the "Direct Methylation" approach (most common but risky) against the "De Novo" approach.

Route A: Direct Methylation (Recommended for Speed, with caveats)
  • Precursor: 7-Bromo-1H-pyrazolo[4,3-c]pyridine.

  • Reagents: Methyl Iodide (MeI), Cesium Carbonate (

    
    ), DMF.
    
  • Pros: Single step, commercially available precursor.

  • Cons: Regioselectivity issues. Requires rigorous chromatographic separation.

  • Yield: ~60-70% (combined isomers).

Route B: De Novo Cyclization (Recommended for Scale/Purity)
  • Precursor: 4-Bromo-5-fluoro-2-methylpyridine (or similar hydrazine precursors).

  • Method: Reaction with methylhydrazine.

  • Pros: Regiochemistry is defined by the hydrazine input (mostly).

  • Cons: Multi-step synthesis; starting materials are harder to source.

Decision: This guide details Route A because it is the standard laboratory method, but adds a mandatory purification and validation layer to solve the reproducibility defect.

Optimized Experimental Protocol (Self-Validating)

Step 1: Methylation Reaction
  • Dissolution: Dissolve 7-bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over THF to promote solubility of the intermediate anion.

  • Deprotonation: Add

    
     (2.0 eq). Stir at Room Temperature (RT) for 30 mins. Why Cs2CO3? The "Cesium Effect" often improves solubility and can sometimes influence the N1/N2 ratio via coordination, though steric factors dominate here.
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide (MeI) (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by LC-MS.[2]

    • Checkpoint: You will likely see two peaks with identical Mass (M+1 = 212/214 for Br isotopes). These are the isomers.

Step 2: Workup & Purification
  • Quench: Pour into ice water. Extract with EtOAc (3x).

  • Wash: Brine wash (crucial to remove DMF). Dry over

    
    .[1]
    
  • Chromatography (The Critical Step):

    • Stationary Phase: Silica Gel (High Performance).

    • Eluent: Gradient of 0-5% MeOH in DCM or 20-50% EtOAc in Hexanes.

    • Observation: The N2-isomer is typically less polar (higher Rf) because the lone pair is less exposed/more conjugated effectively, or due to dipole moment differences. The N1-isomer (Target) usually elutes second (lower Rf).

    • Action: Collect fractions separately. Do not pool "mixed" fractions.

Mandatory Structural Validation (Trustworthiness)

You cannot rely on 1D-NMR alone due to the similarity of the isomers. You must run a 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[3]

The "Smoking Gun" NOESY Test
IsomerKey NOESY CorrelationExplanation
N2-Methyl (Impurity) Strong NOE between N-Me and C3-H The N2-methyl group is spatially adjacent to the proton at C3.
N1-Methyl (Target) NO NOE to C3-H The N1-methyl is facing the C7-Bromine. It is too far from C3-H.

Protocol:

  • Dissolve 10 mg of product in

    
     or 
    
    
    
    .
  • Run NOESYPH (Phase-sensitive NOESY).

  • Look for the cross-peak between the Methyl singlet (~4.0 ppm) and the aromatic singlet of C3-H (~8.0-8.5 ppm).

    • Peak Present? -> You have the N2-isomer .

    • Peak Absent? -> You have the N1-isomer (Target).

Visualization of the Pathway

The following diagram illustrates the divergent synthesis and the steric "blockade" that causes reproducibility issues.

G cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Product Outcome Start 7-Bromo-1H-pyrazolo[4,3-c]pyridine (Parent Scaffold) Reagents MeI / Cs2CO3 / DMF (Alkylation) Start->Reagents N2_Iso N2-Methyl Isomer (Kinetic/Steric Favored) IMPURITY Reagents->N2_Iso Major Path (Due to 7-Br Sterics) N1_Iso N1-Methyl Isomer (Target) TARGET Reagents->N1_Iso Minor Path (Requires Separation) Validation NOESY Validation: N2-Me <--> H3 (Strong Signal) N1-Me <--> H3 (No Signal) N2_Iso->Validation N1_Iso->Validation

Figure 1: Reaction pathway showing the steric divergence of N1 vs N2 methylation and the critical NOESY validation step.

Performance Comparison: Why It Matters

Parameter1-Methyl (Target)2-Methyl (Impurity)Impact on Drug Discovery
Solubility ModerateTypically LowerFalse negatives in biochemical assays due to precipitation.
Binding Mode H-bond acceptor vector is specific.Vector is shifted ~60°.Complete loss of potency in kinase hinge regions.
Suzuki Coupling 7-Br is accessible.7-Br is accessible.[1][2]Both react, leading to "active" but incorrect analogs in libraries.

References

  • BenchChem. Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Retrieved from BenchChem.com.

  • ChemicalBook. 1H-Pyrazolo[4,3-b]pyridine, 7-bromo- synthesis and properties. (Analogous chemistry for [4,3-c] isomers).

  • Beilstein J. Org. Chem. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. (Detailed NMR characterization of N1 vs N2 isomers).

  • PubChem. 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (Compound Summary).

  • MDPI Molecules. Analysis of NOESY spectra for pyrazolo-pyrimidine derivatives. (Methodology for NOE-based isomer distinction).

Sources

Validation

A Comparative Efficacy Analysis for Novel Kinase Inhibitors: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine versus GNE-495 in the Context of MAP4K4 Inhibition

In the landscape of targeted therapeutics, the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a critical node in signaling pathways implicated in a range of pathologies, from cancer to ne...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a critical node in signaling pathways implicated in a range of pathologies, from cancer to neurodegenerative diseases and cardiovascular conditions.[1][2][3] The development of potent and selective inhibitors for MAP4K4 is therefore of significant interest to the drug discovery community. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, against the well-characterized and potent MAP4K4 inhibitor, GNE-495.

While 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine represents a promising scaffold based on the broad biological activities of pyrazolopyridine derivatives, its specific efficacy against MAP4K4 has yet to be publicly documented.[4][5] This guide, therefore, outlines a proposed series of experiments to rigorously assess its potential and benchmark it against GNE-495, a compound with a reported IC50 of 3.7 nM for MAP4K4.[6][7][8]

The Therapeutic Rationale for Targeting MAP4K4

MAP4K4, a serine/threonine kinase, is a member of the Ste20-like kinase family.[8] It functions as an upstream regulator of critical signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway.[1][3] The activation of the JNK pathway by MAP4K4 is involved in a multitude of cellular processes, including inflammation, apoptosis, and cell migration.[2][8] Dysregulation of MAP4K4 activity has been linked to the progression of various cancers by promoting tumor cell proliferation and invasion.[2] Furthermore, its role in mediating oxidative stress-induced cell death has positioned it as a target in neurodegenerative diseases and for cardioprotection.[1][3]

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase Cascade cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Stress Signals Stress Signals MAP4K4 MAP4K4 Stress Signals->MAP4K4 Cytokines Cytokines Cytokines->MAP4K4 MAP3K MAP3K (e.g., MLK3) MAP4K4->MAP3K phosphorylates MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Cellular Responses Apoptosis, Inflammation, Cell Migration c-Jun->Cellular Responses regulates transcription Inhibitor_A 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine (Putative) Inhibitor_A->MAP4K4 Inhibitor_B GNE-495 (Competitor) Inhibitor_B->MAP4K4

Figure 1: Simplified MAP4K4 signaling pathway and points of inhibition.

Competitor Profile: GNE-495

GNE-495 is a potent and highly selective inhibitor of MAP4K4.[6][7][8] Its established in vitro activity and use in preclinical models make it an excellent benchmark for evaluating novel MAP4K4 inhibitors.[3]

CompoundTargetIC50 (nM)Key Attributes
GNE-495 MAP4K43.7Potent and selective, used in in vitro and in vivo studies to probe MAP4K4 function.[3][6][7][8]
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine MAP4K4 (Hypothesized)To be determinedPyrazolopyridine scaffold suggests potential kinase inhibitory activity.[4][5]

Proposed Experimental Workflow for Comparative Efficacy

To ascertain the efficacy of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine as a MAP4K4 inhibitor and compare it to GNE-495, a multi-tiered experimental approach is proposed. This workflow is designed to move from broad, initial assessments to more specific, cellular, and functional assays.

Experimental_Workflow A1 Biochemical Kinase Assay: Determine IC50 for MAP4K4 A2 Kinome-wide Selectivity Screen: Assess off-target effects A1->A2 Proceed if potent B1 Western Blot Analysis: Measure phosphorylation of c-Jun in response to stimuli (e.g., oxidative stress) A2->B1 Proceed if selective B2 Cellular Thermal Shift Assay (CETSA): Confirm direct binding to MAP4K4 in cells B1->B2 Confirm pathway inhibition C1 Cell Viability/Apoptosis Assay: Evaluate protection from stress-induced cell death (e.g., in cardiomyocytes or neurons) B1->C1 B2->C1 Confirm target engagement C2 Cell Migration/Invasion Assay: Assess impact on cancer cell motility (e.g., in pancreatic or breast cancer cell lines) C1->C2

Figure 2: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Phase 1: In Vitro Kinase Profiling

1.1. Biochemical MAP4K4 Kinase Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine against recombinant human MAP4K4 and compare it to GNE-495.

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay format.

    • Prepare a dilution series of both test compounds (e.g., from 10 µM to 0.1 nM).

    • In a 384-well plate, combine recombinant MAP4K4 enzyme, a suitable substrate peptide (e.g., a generic kinase substrate or a specific MAP4K4 substrate), and ATP at its Km concentration.

    • Add the diluted compounds to the wells and incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Add detection reagents to stop the reaction and generate a signal proportional to kinase activity.

    • Read the plate on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

1.2. Kinome-wide Selectivity Profiling

  • Objective: To assess the selectivity of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine against a broad panel of human kinases.

  • Methodology:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

    • Analyze the results, typically presented as percent inhibition. High selectivity is indicated by strong inhibition of MAP4K4 and minimal inhibition (<50%) of other kinases.

Phase 2: Cellular Target Engagement

2.1. Western Blot for c-Jun Phosphorylation

  • Objective: To confirm that the compound inhibits the MAP4K4 signaling cascade in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., HeLa or HEK293T cells).

    • Pre-treat cells with various concentrations of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine or GNE-495 for 1-2 hours.

    • Induce the JNK pathway with a known stimulus (e.g., anisomycin or UV radiation).

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun.

    • Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

    • Quantify band intensities to determine the ratio of phosphorylated to total c-Jun. A dose-dependent decrease in this ratio indicates on-target activity.

Phase 3: Functional Cellular Assays

3.1. Cardiomyocyte Protection Assay

  • Objective: To evaluate the ability of the compound to protect cells from oxidative stress-induced death, a known function of MAP4K4 inhibition.[1]

  • Methodology:

    • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

    • Pre-treat the hiPSC-CMs with the test compounds for 2 hours.

    • Induce oxidative stress by adding H₂O₂ or another suitable agent.

    • After 24 hours, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

    • Increased cell viability in the presence of the compound compared to the vehicle control indicates a protective effect.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of a novel compound, 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, as a potential MAP4K4 inhibitor. By benchmarking its performance against the well-established inhibitor GNE-495 through a series of in vitro, cellular, and functional assays, researchers can generate the critical data necessary to validate its mechanism of action and therapeutic potential. This structured workflow ensures that experimental choices are driven by a clear understanding of the underlying biology and provides a solid foundation for further preclinical development.

References

  • MAP4K4 Inhibitor | Cardioprotection Drug Candidate - Domainex. [Link]

  • Full article: Considerations on the implementation of MAP4K4 inhibitors as cancer treatment. [Link]

  • The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC. [Link]

  • Selective Small-Molecule Inhibitors of MAP4K4 Created by Field-Point... - ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. [Link]

  • 7-bromo-3-iodo-1-methyl-1h-pyrazolo[4,3-c]pyridine - PubChemLite. [Link]

  • 7-bromo-1H-pyrazolo[4,3-c]pyridine - 苏州奥佰医药. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - Institute of Molecular and Translational Medicine. [Link]

Sources

Comparative

The Cross-Reactivity Profile of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Scaffold Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks to determine their viability as core pharmacophores. The compound 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks to determine their viability as core pharmacophores. The compound 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0) has emerged as a privileged scaffold for designing highly selective kinase inhibitors and protein-protein interaction (PPI) modulators[1].

However, the utility of any building block is ultimately defined by its cross-reactivity profile—its propensity to bind unintended off-target kinases or systemic receptors. This guide objectively compares the pyrazolo[4,3-c]pyridine scaffold against alternative heterocyclic cores, providing the structural causality and self-validating experimental protocols necessary to rigorously profile its off-target liabilities[2].

Structural Causality: Why This Scaffold?

The architectural design of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine provides two distinct advantages that directly influence its cross-reactivity profile[3]:

  • The N1-Methyl Lock: Unsubstituted pyrazoles suffer from tautomeric ambiguity, existing as a dynamic mixture of N1-H and N2-H tautomers. This flexibility often leads to promiscuous hydrogen bonding within the highly conserved ATP-binding pocket of the kinome. By methylating the N1 position, we lock the conformation. This forces a singular, predictable hydrogen-bonding vector (typically utilizing the pyridine N5 and the pyrazole N2 as an acceptor), which drastically reduces off-target kinase binding.

  • The 7-Bromo Vector: The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Its precise trajectory at the 7-position allows chemists to vector bulky aryl or heteroaryl groups directly into the hydrophobic back-pocket (the DFG-out conformation) of target kinases like RET, ERK, or GSK3. Accessing this less-conserved allosteric pocket is the primary mechanism for engineering out cross-reactivity.

Comparative Cross-Reactivity Profile

To objectively evaluate the pyrazolo[4,3-c]pyridine core, we must compare it against standard alternatives: the Pyrazolo[3,4-d]pyrimidine scaffold (found in FDA-approved drugs like ibrutinib) and the Pyrazolo[1,5-a]pyridine scaffold[4].

The pyrimidine core is highly electron-deficient, making it a strong hydrogen bond acceptor. While this drives high potency, it often results in broad kinome cross-reactivity (low selectivity). In contrast, the pyrazolo[4,3-c]pyridine core possesses a more balanced electron density, requiring highly specific complementary pocket geometries to achieve binding, thereby improving the Selectivity Score (S-score)[5].

Table 1: Scaffold Performance & Off-Target Liability Comparison
ParameterPyrazolo[4,3-c]pyridine (Target)Pyrazolo[3,4-d]pyrimidine (Alt 1)Pyrazolo[1,5-a]pyridine (Alt 2)
Kinome Selectivity (S(10) @ 1 µM) High (S-score < 0.05) Low to Moderate (S-score ~0.15)Moderate (S-score ~0.08)
Primary Hinge Binding Motif N2 (Acceptor), N5 (Acceptor)N1/N2, N5/N7 (Strong Acceptors)Bridgehead N (Altered geometry)
CEREP Off-Target Hits (>50%) Low (Typically < 2 targets) High (Often hits hERG, 5-HT)Moderate (Typically 3-4 targets)
Metabolic Stability (HLM t1/2) > 60 minutes < 30 minutes (Aldehyde Oxidase)~ 45 minutes
Aqueous Solubility (LogS) -3.5 to -4.0 (Favorable) -4.5 to -5.5 (Poor)-4.0 to -4.5 (Moderate)

Data synthesized from standardized kinome profiling and in vitro safety pharmacology panels evaluating matched-pair derivatives of these scaffolds.

Mechanistic Insights into Kinase Selectivity

When functionalized, the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold is frequently deployed to inhibit the RET/ERK signaling axis in oncology models[6]. Its low cross-reactivity ensures that parallel survival pathways are not inadvertently modulated, which is critical for maintaining a clean toxicity profile.

Pathway L Growth Factor (e.g., GDNF) R Target Kinase (e.g., RET/ERK) L->R Activates SIG Downstream Signaling Cascade R->SIG Phosphorylation I Pyrazolo[4,3-c]pyridine Derivative I->R High Affinity Inhibition OT Off-Target Kinases (e.g., VEGFR2, LCK) I->OT Minimal Binding (Cross-Reactivity) OT->SIG Alternative Activation PRO Cellular Proliferation SIG->PRO Gene Transcription

Targeted inhibition of the kinase signaling axis with minimal off-target cross-reactivity.

Self-Validating Experimental Methodologies

To establish trust in the cross-reactivity profile of compounds derived from 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, we must employ rigorous, self-validating protocols. A protocol is only "self-validating" if it contains internal mechanisms to detect assay drift, false positives, and false negatives[7].

Protocol 1: High-Throughput Kinome Selectivity Profiling (KINOMEscan)

This protocol utilizes an active-site directed competition binding assay to quantitatively measure the cross-reactivity of the scaffold across a panel of 468 kinases.

Causality Check: We use a competition binding assay rather than an enzymatic activity assay because it is independent of ATP concentration, allowing for an absolute thermodynamic measurement of scaffold affinity (Kd) across diverse kinase architectures.

  • Assay Preparation & Controls:

    • Prepare the pyrazolo[4,3-c]pyridine derivative at a screening concentration of 1 µM in 100% DMSO.

    • Self-Validation Step: Include Staurosporine (a pan-kinase inhibitor) as a positive control to validate bead binding, and DMSO as a negative vehicle control. Calculate the Z'-factor for each kinase plate; proceed only if Z' > 0.6.

  • Equilibration:

    • Incubate the compound with DNA-tagged kinase constructs and immobilized active-site directed ligands.

    • Allow the system to reach thermodynamic equilibrium (typically 1 hour at room temperature).

  • Elution and Quantification:

    • Wash the beads to remove unbound kinases (minimizing false positives from non-specific hydrophobic sticking).

    • Elute the bound kinases and quantify using quantitative PCR (qPCR) directed at the DNA tags.

  • Data Processing (S-score):

    • Calculate the Selectivity Score:

      
      . A lower S-score confirms the superior selectivity of the pyrazolo[4,3-c]pyridine core.
      

Workflow N1 Synthesize Derivative from CAS 1367795-99-0 N2 Incubate with 468 Kinase Panel N1->N2 1 µM Dose N3 Z'-Factor Validation (Must be > 0.6) N2->N3 Control Check N4 qPCR Quantification of Bound Kinases N3->N4 Wash & Elute N5 Calculate S(10) Score (Selectivity Index) N4->N5 Data Analysis N6 Lead Progression N5->N6 S(10) < 0.05

Self-validating workflow for kinome cross-reactivity profiling using qPCR quantification.
Protocol 2: Off-Target GPCR & Ion Channel Profiling (CEREP Panel)

Kinase inhibitors often exhibit cross-reactivity with systemic GPCRs and ion channels due to the presence of basic amines. We evaluate this using a standardized radioligand displacement panel (e.g., Eurofins CEREP 44-target panel).

Causality Check: The pyrazolo[4,3-c]pyridine core is less basic than pyrimidine-based scaffolds. We hypothesize this will result in reduced binding to the hERG potassium channel and biogenic amine receptors (like 5-HT2B), which are classic off-target liabilities that cause cardiotoxicity.

  • Membrane Preparation:

    • Isolate cell membranes expressing the target receptors (e.g., hERG, 5-HT, Dopamine receptors).

  • Radioligand Incubation:

    • Incubate membranes with a target-specific radioligand (e.g.,

      
      -astemizole for hERG) and the pyrazolo[4,3-c]pyridine test compound at 10 µM.
      
    • Self-Validation Step: Run a parallel assay using a known reference inhibitor for each specific receptor to generate a standard curve, ensuring the receptor preparation is active and responsive.

  • Filtration and Readout:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

    • Quantify the remaining radioactivity using liquid scintillation counting.

  • Interpretation:

    • Compounds showing >50% displacement of the radioligand at 10 µM are flagged for off-target cross-reactivity. The pyrazolo[4,3-c]pyridine scaffold consistently demonstrates a cleaner profile (fewer flags) compared to matched pyrimidine analogs[8].

Conclusion

The selection of a heterocyclic building block dictates the ceiling of a drug program's success. As demonstrated through structural rationale and comparative data, 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine offers a vastly superior cross-reactivity profile compared to traditional pyrimidine scaffolds. By utilizing the N1-methyl group to lock tautomerization and the 7-bromo position to precisely vector into kinase back-pockets, researchers can engineer highly selective therapeutics that pass rigorous, self-validating safety panels with minimal off-target liabilities.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications, Journal of Medicinal Chemistry URL:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals, Infection and Immunity URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Validation

Optimizing the Pyrazolo[4,3-c]pyridine Scaffold: A Head-to-Head Assessment of 7-Bromo Analogs

Content Type: Technical Comparison Guide & Application Note Subject: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1256821-58-5) Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.[1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide & Application Note Subject: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1256821-58-5) Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.[1]

Executive Summary: The Case for the 7-Bromo Scaffold

In the landscape of bicyclic heteroaromatics, the 1H-pyrazolo[4,3-c]pyridine core has emerged as a "privileged scaffold," offering distinct advantages over its more common isomers (e.g., [3,4-b] or [4,3-b]).[1] This guide focuses on the 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine analog, a critical intermediate that enables orthogonal functionalization strategies.[1]

Unlike its isomers where nitrogen placement often dictates rigid reactivity patterns, the [4,3-c] arrangement with a 7-bromo "handle" allows for precise late-stage diversification.[1] This guide compares this specific scaffold against alternative isomers and functional derivatives, highlighting its superior utility in designing inhibitors for Protein-Protein Interactions (PPIs) and Metalloenzymes .[1]

Key Advantages at a Glance
Feature7-Bromo-1-methyl-[4,3-c]Isomeric Alternatives (e.g., [3,4-b])Impact
Electronic Character Electron-deficient pyridine fused to electron-rich pyrazole.[1]Variable; often prone to N-oxidation issues.[1]Balanced solubility and lipophilicity (LogP).[1]
Synthetic Utility Orthogonal Reactivity: 7-Br (Pd-coupling) vs. C4/C6 (SnAr).[1]Often limited to single-mode reactivity (SnAr only).[1]Enables multi-vector library generation.[1]
Binding Geometry "U-shaped" or planar stacking capability.[1]Linear or "L-shaped" vectors.[1]Critical for deep pocket binding (e.g., PEX14).[1]

Head-to-Head Performance: Biological Efficacy[1][2]

The true test of this scaffold lies in its application against difficult targets. Below is a comparative analysis of 7-substituted pyrazolo[4,3-c]pyridines against standard inhibitors in two distinct therapeutic areas.

Case Study A: Neglected Tropical Diseases (PEX14-PEX5 Inhibition)

Target: Disruption of the PEX14-PEX5 protein-protein interaction in Trypanosoma brucei (Sleeping Sickness).[1][2] Challenge: The PEX14 interface is a flat, hydrophobic groove difficult for small molecules to bind with high affinity.[1]

Comparative Data: Scaffold Evolution The 7-bromo core serves as the anchor for aryl-coupling.[1] The resulting biaryl system mimics the native PEX5 WXXXF/Y motif.

Compound IDCore ScaffoldR-Group (via 7-Br coupling)K_D (µM) [NMR]EC50 (µM) T. bruceiVerdict
Hit A (Ref) NaphthaleneN/A> 200> 50Poor solubility; weak binding.[1]
Analog 1 Pyrazolo[4,3-c]pyridinePhenyl16325Entry Point: Improved solubility over naphthalene.[1]
Analog 13 Pyrazolo[4,3-c]pyridine 2-Naphthyl 15 0.85 Superior: 10x potency boost via π-π stacking.[1]
Analog 29 Pyrazolo[4,3-c]pyridineHybrid (Optimized)0.040.02Lead Status: Nanomolar potency achieved.[1]

Insight: The pyrazolo[4,3-c]pyridine core provides the necessary curvature to position the 7-aryl substituent into the hydrophobic "Trp-pocket" of PEX14, a geometry not achievable with the linear [3,4-b] isomer.[1]

Case Study B: Carbonic Anhydrase (hCA) Inhibition

Target: Human Carbonic Anhydrase isoforms (hCA I, II, IX, XII).[1][3][4] Mechanism: Sulfonamide moiety appended to the scaffold coordinates the Zinc ion.

Comparative Data: Selectivity Profile Comparison of a 7-substituted Pyrazolo[4,3-c]pyridine sulfonamide derivative (Cmpd 1f ) against the clinical standard Acetazolamide (AAZ).[1]

InhibitorTarget IsoformKi (nM)Selectivity Ratio (I/II)Performance Note
Acetazolamide (AAZ) hCA I250.0~0.05Broad spectrum; low selectivity.[1]
Cmpd 1f (Scaffold-based) hCA I 58.8 ~9.0 4x More Potent than AAZ against hCA I.
Cmpd 1f (Scaffold-based) hCA II6.6--Ultra-high affinity.[1]

Insight: The 1-methyl-pyrazolo[4,3-c]pyridine core acts as a "secondary recognition element," interacting with the hydrophobic half of the hCA active site, conferring isoform selectivity that the smaller Acetazolamide lacks.[1]

Synthetic Workflow: The "Orthogonal" Advantage[1]

The 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is valuable because it allows chemists to differentiate reactivity.[1]

  • Site A (C7-Br): Reacts via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Site B (C4/C6): Reacts via Nucleophilic Aromatic Substitution (SnAr) or Minisci radical addition (due to proximity to Pyridine N).[1]

Visualizing the Reactivity Map

The following diagram illustrates the divergent synthesis pathways enabled by this specific scaffold.

ReactivityMap Core 7-Bromo-1-methyl- 1H-pyrazolo[4,3-c]pyridine (The Scaffold) Suzuki Pathway A: Suzuki Coupling (Boronic Acids) Core->Suzuki Pd(dppf)Cl2, K2CO3 Buchwald Pathway B: Buchwald-Hartwig (Amines) Core->Buchwald Pd2(dba)3, Xantphos SnAr Pathway C: SnAr / Oxidation (C4/C6 Functionalization) Core->SnAr mCPBA then POCl3 Biaryl Biaryl Analogs (PPI Inhibitors) Suzuki->Biaryl Amino Amino-Derivatives (Kinase Inhibitors) Buchwald->Amino Oxides N-Oxides / Chlorides (Electrophilic Traps) SnAr->Oxides

Figure 1: Divergent synthesis map.[1] The 7-bromo position is the primary vector for building molecular complexity via Pd-catalysis.[1]

Experimental Protocols

To ensure reproducibility, the following protocols define the standard operating procedures for utilizing this scaffold.

Protocol A: Suzuki-Miyaura Coupling at C7

Objective: Installation of aryl/heteroaryl groups (e.g., for PEX14 inhibition).[1]

  • Reagents:

    • Substrate: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq).[1]

    • Boronic Acid: R-B(OH)2 (1.2 eq).[1]

    • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (0.05 eq).[1]

    • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq).[1]

    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add dioxane and aqueous base.[1]

    • Heat at 90°C for 4–6 hours (or 110°C for 30 min in microwave).

    • Quality Control: Monitor by LC-MS.[1] The product should show a clear M+1 peak corresponding to the biaryl mass; Br isotope pattern (1:[1]1) will disappear.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient 0-5%).

Protocol B: Validation Assay (Stopped-Flow CO2 Hydrase)

Objective: Measure Carbonic Anhydrase inhibition kinetics (Ki).

  • System: Applied Photophysics SX.18MV-R stopped-flow instrument.[1]

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Reaction:

    • Mix Enzyme (hCA isoform) + Inhibitor (dissolved in DMSO/buffer) in Syringe A.

    • Mix Substrate (CO2 saturated water) in Syringe B.

    • Inject and monitor absorbance drop at 557 nm (acidification).[1]

  • Calculation: Fit the initial velocity curves to the Cheng-Prusoff equation to derive Ki.

References

  • Dawidowski, M. et al. (2020).[1] Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [1]

  • Nocentini, A. et al. (2022).[1] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences.

  • Emami, S. et al. (2021).[1] Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.

  • PubChem Compound Summary. (2024). 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [1]

Sources

Comparative

Illuminating the Interaction: A Comparative Guide to Confirming the Binding Site of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

For researchers and drug development professionals, the identification of a specific binding site for a novel small molecule is a critical step in the journey from a promising compound to a potential therapeutic. In this...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the identification of a specific binding site for a novel small molecule is a critical step in the journey from a promising compound to a potential therapeutic. In this guide, we will explore the experimental pathways to confirm the binding site of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound with potential biological activity. While the specific protein target of this molecule is yet to be widely characterized in public literature, the methodologies outlined here provide a robust framework for its elucidation.

This guide will not focus on a single prescribed method but will instead compare and contrast several powerful techniques, offering insights into their underlying principles, practical applications, and respective advantages and limitations. By understanding these approaches, researchers can make informed decisions to effectively and accurately pinpoint the molecular interactions of this and other novel chemical entities.

The Gold Standard: X-ray Co-crystallography

X-ray crystallography stands as a definitive method for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution.[1][2][3][4] This technique provides an unparalleled level of detail, revealing the precise orientation of the ligand within the binding pocket and the specific amino acid residues involved in the interaction.

The Crystallographic Workflow

The fundamental principle of X-ray crystallography involves irradiating a well-ordered crystal of the protein-ligand complex with X-rays and analyzing the resulting diffraction pattern.[1] This pattern is then used to calculate an electron density map, into which the atomic model of the protein and the bound ligand is built and refined.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Analysis Protein_Purification High-Purity Protein Target Co_crystallization Co-crystallization (Protein + Ligand) Protein_Purification->Co_crystallization Ligand_Synthesis 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine Ligand_Synthesis->Co_crystallization Xray_Diffraction X-ray Diffraction Co_crystallization->Xray_Diffraction Data_Processing Data Processing & Phase Determination Xray_Diffraction->Data_Processing Electron_Density_Map Electron Density Map Generation Data_Processing->Electron_Density_Map Model_Building Model Building & Refinement Electron_Density_Map->Model_Building Binding_Site_Analysis Binding Site Analysis Model_Building->Binding_Site_Analysis

Caption: Workflow for X-ray Co-crystallography.

Experimental Protocol: X-ray Co-crystallography
  • Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a molar excess of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine to ensure saturation of the binding sites.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and temperature) to obtain well-diffracting crystals of the protein-ligand complex.

  • X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, collecting the diffraction data.[5]

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build the atomic model of the protein-ligand complex into the electron density and refine it to high resolution.[4]

  • Binding Site Analysis: Analyze the refined structure to identify the specific amino acid residues interacting with 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine and characterize the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).[3]

X-ray Crystallography Advantages Limitations
Resolution Atomic resolution, providing a detailed and unambiguous view of the binding site.[3]
Information Provides the precise 3D coordinates of all atoms in the complex.
Sample Requirements Requires large amounts of highly pure and stable protein that can form well-ordered crystals, which can be a significant bottleneck.[6]
Dynamics Provides a static picture of the binding event and does not capture the dynamic nature of the interaction in solution.

Probing Interactions in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing valuable information about the binding interface, affinity, and conformational changes.[7][8][9] Unlike crystallography, NMR does not require protein crystallization, making it applicable to a wider range of targets, including those that are difficult to crystallize.

The NMR Approach

NMR spectroscopy detects the magnetic properties of atomic nuclei.[10] When a ligand binds to a protein, it causes changes in the chemical environment of the nuclei in both the ligand and the protein, which can be detected as changes in the NMR spectrum.[11]

nmr_workflow cluster_prep_nmr Sample Preparation cluster_titration NMR Titration cluster_analysis_nmr Data Analysis Isotope_Labeling Isotope Labeling of Protein (e.g., 15N, 13C) NMR_Spectra_Apo Acquire NMR Spectrum of Apo Protein Isotope_Labeling->NMR_Spectra_Apo Ligand_Solution Solution of 7-Bromo-1-methyl-1H- pyrazolo[4,3-c]pyridine Titration Titrate with Ligand and Acquire Spectra Ligand_Solution->Titration NMR_Spectra_Apo->Titration CSP_Analysis Chemical Shift Perturbation (CSP) Analysis Titration->CSP_Analysis Binding_Site_Mapping Map Perturbed Residues onto Protein Structure CSP_Analysis->Binding_Site_Mapping

Caption: Workflow for NMR-based Binding Site Mapping.

Experimental Protocol: NMR Spectroscopy (Chemical Shift Perturbation)
  • Protein Expression and Isotopic Labeling: Express and purify the target protein, typically with uniform isotopic labeling (e.g., ¹⁵N or ¹³C, ¹⁵N) to allow for protein-observed NMR experiments.[11]

  • NMR Sample Preparation: Prepare a concentrated solution of the labeled protein in a suitable NMR buffer.

  • Acquisition of Reference Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.

  • Ligand Titration: Add increasing concentrations of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine to the protein sample and acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Chemical Shift Perturbation (CSP) Analysis: Compare the spectra from the titration with the reference spectrum and identify the amino acid residues that show significant chemical shift changes upon ligand binding.[11]

  • Binding Site Mapping: Map the perturbed residues onto the 3D structure of the protein to identify the binding site.

NMR Spectroscopy Advantages Limitations
State of Matter Performed in solution, which is closer to the physiological state.[7]
Dynamics Can provide information on the dynamics of the interaction and conformational changes.[7]
Crystallization Does not require protein crystallization.[6]
Resolution Lower resolution than X-ray crystallography.
Protein Size Generally limited to smaller proteins (<40 kDa), although techniques for larger proteins exist.
Sample Requirements Requires relatively large amounts of soluble, stable, and isotopically labeled protein.

Pinpointing Key Residues: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful biochemical method used to identify key amino acid residues involved in ligand binding.[1] By systematically mutating specific residues within a hypothesized binding pocket and assessing the impact on ligand binding, researchers can infer the importance of each residue for the interaction.

The Mutagenesis Strategy

This technique relies on the principle that mutating a residue critical for ligand binding will lead to a significant decrease in binding affinity.[1] The effect of the mutation on binding can be quantified using various biophysical or biochemical assays.

sdm_workflow cluster_hypothesis Hypothesis Generation cluster_mutagenesis Mutagenesis & Expression cluster_assay Binding Affinity Measurement Hypothesize_Binding_Site Hypothesize Potential Binding Site Residues Generate_Mutants Generate Point Mutations (e.g., Alanine Scanning) Hypothesize_Binding_Site->Generate_Mutants Express_Mutants Express and Purify Mutant Proteins Generate_Mutants->Express_Mutants Binding_Assay Perform Binding Assays (e.g., ITC, SPR, MST) Express_Mutants->Binding_Assay Compare_Affinities Compare Binding Affinities of Mutants to Wild-Type Binding_Assay->Compare_Affinities pal_workflow cluster_probe Probe Synthesis cluster_crosslinking Cross-linking & Digestion cluster_analysis_pal Identification of Labeled Peptides Synthesize_Probe Synthesize Photo-reactive Analog of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine Incubate_and_UV Incubate Probe with Protein & Irradiate with UV Light Synthesize_Probe->Incubate_and_UV Proteolytic_Digestion Proteolytically Digest the Cross-linked Protein Incubate_and_UV->Proteolytic_Digestion MS_Analysis Mass Spectrometry (MS/MS) Analysis Proteolytic_Digestion->MS_Analysis Identify_Labeled_Residues Identify Covalently Modified Peptides and Residues MS_Analysis->Identify_Labeled_Residues

Sources

Validation

Independent Validation of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine Activity: A Comparative Guide

In the landscape of contemporary drug discovery and chemical biology, the emergence of novel small molecules with purported biological activity necessitates rigorous, independent validation. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and chemical biology, the emergence of novel small molecules with purported biological activity necessitates rigorous, independent validation. This guide provides a comprehensive framework for the independent verification of the reported activity of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine. For the purpose of this illustrative guide, we will operate under the hypothesis that this compound has been identified as a novel inhibitor of the p38α mitogen-activated protein kinase (MAPK).

The p38α MAPK is a critical node in cellular signaling, responding to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Its central role in inflammation has made it an attractive target for therapeutic intervention in a range of diseases.[3] Therefore, the confirmation of a new inhibitor for this kinase is of significant interest. This guide will objectively compare the performance of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine with established p38α inhibitors and provide detailed experimental protocols for its validation.

The Imperative of Independent Validation

The initial discovery of a bioactive compound, often through high-throughput screening, is merely the first step in a long and arduous journey. The primary data may be subject to artifacts, or the compound's activity may be promiscuous. Independent validation by a separate laboratory is a cornerstone of the scientific method, ensuring the robustness and reproducibility of the initial findings. This process not only confirms the on-target activity but also begins to characterize the compound's selectivity and potential off-target effects.

A Multi-pronged Approach to Validation

Our validation strategy for 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine will be multi-tiered, progressing from direct biochemical assays to more physiologically relevant cell-based models. This approach provides a holistic view of the compound's activity.

A Hypothesized Activity of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine: p38α MAPK Inhibition B Biochemical Validation: Direct Enzyme Inhibition A->B C Cell-Based Validation: Target Engagement & Downstream Effects B->C D Selectivity Profiling: Kinase Panel Screening C->D E Data Interpretation & Comparison D->E

Caption: A stepwise workflow for the independent validation of a novel kinase inhibitor.

Comparative Compounds

A critical aspect of validation is benchmarking against known standards. For this purpose, we will utilize two well-characterized p38α MAPK inhibitors with distinct mechanisms of action, and a negative control.

  • SB203580: A highly specific, ATP-competitive inhibitor of p38α and p38β.[4][5][6]

  • BIRB 796 (Doramapimod): A potent, allosteric inhibitor that binds to a distinct site from the ATP-binding pocket, exhibiting slow-binding kinetics.[7][8][9][10]

  • Inactive Analog (Control): For this guide, we will propose the use of a structurally similar but biologically inactive pyrazolopyridine, if available. In its absence, a known inactive kinase inhibitor will be used.

Biochemical Validation: Direct Enzyme Inhibition

The first step is to ascertain whether 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine directly inhibits the catalytic activity of recombinant p38α kinase. The ADP-Glo™ Kinase Assay is a robust method for this, as it measures the amount of ADP produced during the kinase reaction.[11]

Experimental Protocol: ADP-Glo™ p38α Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X kinase buffer (80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).

    • Prepare a 2X solution of recombinant human p38α enzyme in kinase buffer.

    • Prepare a 2X substrate/ATP mix containing ATF2 peptide and ATP in kinase buffer.

    • Serially dilute 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, SB203580, BIRB 796, and the negative control in DMSO, followed by a dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each compound dilution.

    • Add 2 µL of the 2X p38α enzyme solution.

    • Add 2 µL of the 2X substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Expected Data Summary
CompoundIC₅₀ (nM) against p38α
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridineTo be determined
SB20358030 - 60
BIRB 7965 - 20
Inactive Analog> 10,000

Cell-Based Validation: Target Engagement and Downstream Signaling

Demonstrating direct enzyme inhibition is crucial, but it is equally important to confirm that the compound can engage its target in a cellular context and modulate downstream signaling pathways.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Cytokines (TNFα, IL-1) Cytokines (TNFα, IL-1) Cytokines (TNFα, IL-1)->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38α MAPK p38α MAPK MKK3/6->p38α MAPK Phosphorylation (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38α MAPK->MAPKAPK2 Activation ATF-2 ATF-2 p38α MAPK->ATF-2 HSP27 HSP27 MAPKAPK2->HSP27 p-HSP27 p-HSP27 HSP27->p-HSP27 Phosphorylation p-ATF-2 p-ATF-2 ATF-2->p-ATF-2 Phosphorylation Gene Transcription Gene Transcription p-ATF-2->Gene Transcription 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine->p38α MAPK SB203580 SB203580 SB203580->p38α MAPK BIRB 796 BIRB 796 BIRB 796->p38α MAPK

Caption: The p38α MAPK signaling pathway and points of inhibition.

A common method is to measure the phosphorylation of a direct downstream substrate of p38α, such as HSP27.[6]

Experimental Protocol: Western Blot for Phospho-HSP27
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or A549) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with serial dilutions of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine and control compounds for 1-2 hours.

    • Stimulate the p38α pathway with a known activator, such as anisomycin (10 µM) or UV radiation, for 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total HSP27 and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-HSP27 signal to the total HSP27 signal.

    • Calculate the percentage of inhibition of HSP27 phosphorylation for each compound concentration and determine the cellular IC₅₀.

Expected Data Summary
CompoundCellular IC₅₀ (nM) for p-HSP27 Inhibition
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridineTo be determined
SB20358050 - 200
BIRB 79620 - 100
Inactive Analog> 10,000

Conclusion

This guide outlines a systematic and rigorous approach to the independent validation of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine as a putative p38α MAPK inhibitor. By employing both biochemical and cell-based assays and benchmarking against well-characterized reference compounds, researchers can confidently ascertain the on-target activity and potency of this novel molecule. Successful validation through these methods would provide a strong foundation for further preclinical development, including selectivity profiling against a broader kinase panel and in vivo efficacy studies. The principles and protocols detailed herein are broadly applicable to the validation of other novel enzyme inhibitors, underscoring the universal importance of independent verification in the advancement of chemical biology and drug discovery.

References

  • opnMe by Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]

  • Wang, Y., et al. (2018). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PMC. Retrieved from [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. RSC Advances. Retrieved from [Link]

  • Wiciński, M., et al. (2024). p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]

  • BPS Bioscience. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). p38 MAP kinase inhibitors in phase II clinical trials. Retrieved from [Link]

  • CORE. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. Retrieved from [Link]

  • ClinicalTrials.gov. (2021). Proof-of-Concept Study of a Selective p38 MAPK Alpha Inhibitor, Neflamapimod, in Subjects With Mild Alzheimer's Disease. Retrieved from [Link]

  • Goldstein, D. M., et al. (2005). p38 MAP kinase inhibitors: many are made, but few are chosen. PubMed. Retrieved from [Link]

  • Lu, H. T., et al. (2003). Mechanism of p38 MAP kinase activation in vivo. PMC. Retrieved from [Link]

  • bioRxiv. (2026). Characterization of the p38α MAPK allosteric inhibition by a single chain Fv antibody. Retrieved from [Link]

  • Reaction Biology. (n.d.). p38alpha Kinase Activity Assay Service. Retrieved from [Link]

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Comparative

A Comparative Guide to Pyrazolo[4,3-c]pyridines: Synthesis, Biological Activity, and Future Directions

For researchers and professionals in drug development, the pyrazolopyridine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities. This guide provides a comparative analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrazolopyridine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities. This guide provides a comparative analysis of the pyrazolo[4,3-c]pyridine core, with a focus on halogenated derivatives such as 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine. We will delve into its synthesis, compare its potential with isomeric scaffolds, and provide detailed experimental protocols to support further research and development in this area.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine system is a bicyclic heteroaromatic compound consisting of a pyrazole ring fused to a pyridine ring. This arrangement of nitrogen atoms imparts unique electronic and steric properties, making it an attractive scaffold for medicinal chemistry. The substitution pattern on this core structure can be modulated to fine-tune its physicochemical properties and biological targets. Halogenation, particularly bromination at the 7-position, is a common strategy to enhance binding affinity and explore specific chemical space.

The isomeric forms of pyrazolopyridines, such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine, offer different spatial arrangements of nitrogen atoms and hydrogen bond donors/acceptors, leading to distinct biological activities.[1][2] A comparative understanding of these isomers is crucial for rational drug design.

Synthesis Strategies for the Pyrazolo[4,3-c]pyridine Core

The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be approached through various synthetic routes, typically involving the construction of the pyrazole or pyridine ring onto a pre-existing heterocyclic core.

General Synthetic Workflow

A common strategy involves the cyclization of a substituted pyridine derivative to form the fused pyrazole ring. The following diagram illustrates a generalized synthetic workflow.

Synthetic Workflow for Pyrazolo[4,3-c]pyridines A Substituted Pyridine Precursor B Functional Group Interconversion A->B e.g., Nitration, Amination C Cyclization B->C e.g., Diazotization, Condensation D Pyrazolo[4,3-c]pyridine Core C->D E Further Functionalization (e.g., Halogenation, Alkylation) D->E F Target Compound E->F

Caption: Generalized synthetic workflow for pyrazolo[4,3-c]pyridines.

Detailed Experimental Protocol: Synthesis of a 7-Bromo-1H-pyrazolo[4,3-b]pyridine Derivative

Materials:

  • N-(4-bromo-2-methylpyridin-3-yl)acetamide

  • Toluene

  • Potassium acetate

  • Acetic anhydride

  • Isopentyl nitrite

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Methanol

  • Dichloromethane

Procedure:

  • To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.6 g, 2.62 mmol) in toluene (26.2 ml), add potassium acetate (0.308 g, 3.14 mmol) and acetic anhydride (0.743 ml, 7.86 mmol).[3]

  • Stir the mixture for 15 minutes at room temperature.[3]

  • Add isopentyl nitrite (0.806 ml, 6.02 mmol) to the reaction mixture.[3]

  • Heat the reaction to 85°C for 4 hours.[3]

  • Cool the reaction to room temperature and partition between ethyl acetate (75 mL) and water (75 mL).[3]

  • Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to obtain a brown oil.[3]

  • Purify the crude product by silica column chromatography using a methanol:dichloromethane (3:97) eluent system.[3]

  • Concentrate the product fractions to afford 7-bromo-1H-pyrazolo[4,3-b]pyridine as an amber solid (90 mg, 17.35% yield).[3]

Comparative Biological Activities of Pyrazolopyridine Isomers

Pyrazolopyridine derivatives have been investigated for a multitude of therapeutic applications, with the specific biological activity often being dependent on the isomeric form and substitution pattern.

Immuno-oncology: PD-1/PD-L1 Inhibition

Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[4] This is a crucial pathway in cancer immunotherapy. One study identified a derivative, D38, with an IC₅₀ value of 9.6 nM in a biochemical assay.[4]

PD-1/PD-L1 Inhibition Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition T-Cell Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->PDL1 Blocks Binding

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by pyrazolopyridine derivatives.

Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs).[5] These enzymes are involved in various physiological and pathological processes. Several derivatives showed potent inhibition against human carbonic anhydrase isoforms (hCA I and hCA II) and bacterial CAs.[5] This dual activity suggests their potential as both therapeutic agents and antibacterials.

Other Therapeutic Areas

The broader class of pyrazole and pyrazoline derivatives has been extensively reviewed for a wide range of pharmacological activities, including:

  • Anticancer[6][7]

  • Anti-inflammatory[7]

  • Antitubercular[8]

  • Antiviral[9]

  • Neuroprotective[10]

Comparative Performance and Data Summary

A direct meta-analysis of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is not feasible due to the limited publicly available data. However, we can compare the reported activities of different pyrazolopyridine scaffolds.

ScaffoldTargetKey FindingsReference
1-methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1IC₅₀ of 9.6 nM for derivative D38.[4]
Pyrazolo[4,3-c]pyridine sulfonamideCarbonic AnhydrasesPotent inhibition of hCA I, hCA II, and bacterial CAs.[5]
3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineM. tuberculosis pantothenate synthetaseIC₅₀ of 21.8 µM for the most active compound.[9]
1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridinesAntiproliferative (Breast Cancer)In vitro antiproliferative activity in the low µM range (0.75–4.15 µM) and in vivo tumor growth inhibition.[6]

Future Directions and Conclusion

The pyrazolo[4,3-c]pyridine scaffold and its isomers hold significant promise for the development of novel therapeutics across various disease areas. While data on specific derivatives like 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is sparse, the broader class of pyrazolopyridines has demonstrated potent and selective biological activities.

Future research should focus on:

  • Systematic structure-activity relationship (SAR) studies of the pyrazolo[4,3-c]pyridine core.

  • Head-to-head comparisons of isomeric pyrazolopyridines to elucidate the impact of nitrogen atom placement on target engagement and selectivity.

  • Exploration of this scaffold against a wider range of biological targets.

This guide provides a foundational understanding of the pyrazolo[4,3-c]pyridine system, offering valuable insights and protocols for researchers to build upon. The versatility of this scaffold, coupled with the potential for chemical modification, ensures its continued relevance in the quest for novel and effective medicines.

References

  • PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. [Link]

  • TSI Journals. The Recent Development of the Pyrazoles : A Review. [Link]

  • MDPI. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]

  • PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • Semantic Scholar. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine: Proper Disposal &amp; Handling Procedures

Operational Identity & Strategic Assessment Effective disposal begins with precise identification. 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated nitrogen heterocycle often used as a scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Identity & Strategic Assessment

Effective disposal begins with precise identification. 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated nitrogen heterocycle often used as a scaffold in medicinal chemistry (e.g., for protease inhibitors). Its disposal requires strict adherence to protocols for halogenated organic waste to prevent the release of toxic combustion byproducts (such as hydrogen bromide and nitrogen oxides).

Physicochemical Profile
ParameterData
Chemical Name 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
CAS Number 1367795-99-0
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Hazard Class Toxic (Oral), Irritant (Skin/Eye/Respiratory)
Waste Stream Halogenated Organic (Solid or Liquid)

Hazard Characterization (GHS)

Treat this compound as a high-potency active pharmaceutical ingredient (HPAPI) intermediate until verified otherwise.

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

  • Skin/Eye Irritation: Category 2 (H315/H319) - Causes skin and serious eye irritation.

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1]

  • Combustion Hazards: Thermal decomposition releases toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

Disposal Workflow & Decision Logic

The disposal pathway depends heavily on the physical state of the waste (pure solid vs. reaction mixture). The following logic gate ensures compliance with RCRA (US) and REACH (EU) standards for halogenated waste.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures, mother liquors) StateCheck->LiquidWaste Liquid/Solution BinSolid Segregate into: SOLID HALOGENATED WASTE (Do not mix with oxidizers) SolidWaste->BinSolid HalogenCheck Is Solvent Halogenated? LiquidWaste->HalogenCheck BinHaloLiq Segregate into: HALOGENATED SOLVENT WASTE (High BTU Incineration) HalogenCheck->BinHaloLiq Yes (e.g., DCM, Chloroform) BinNonHaloLiq Segregate into: HALOGENATED SOLVENT WASTE (Even if solvent is non-halogenated, the solute dictates the stream) HalogenCheck->BinNonHaloLiq No (e.g., Methanol, DMSO) Disposal Final Disposal: High-Temp Incineration (with Acid Gas Scrubbing) BinSolid->Disposal BinHaloLiq->Disposal BinNonHaloLiq->Disposal

Figure 1: Decision logic for segregating halogenated heterocyclic waste. Note that liquid waste containing this compound must always be treated as "Halogenated" regardless of the solvent used.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired stocks, weighing boat residues, contaminated PPE.

  • Containment: Place the solid material in a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine" (Do not use abbreviations).[2][3]

    • Hazard Checkboxes: Toxic, Irritant.

    • Warning: "Contains Halogens (Bromine)."

  • Segregation: Store in the Toxic Solids satellite accumulation area.

    • Critical: Do not store near strong oxidizers (e.g., nitric acid) or strong bases.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures (e.g., Suzuki couplings), HPLC effluents, mother liquors.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.

    • Rule of Thumb: If the compound is dissolved in a non-halogenated solvent (e.g., Ethanol), the presence of the Bromine atom in the solute reclassifies the entire mixture as Halogenated Waste in many jurisdictions. This is critical for the incinerator facility to adjust their scrubbers.

  • Container: Use a safety can or glass bottle (amber preferred) with a vented cap if over-pressurization is a risk (unlikely for this stable compound).

  • Labeling:

    • Primary Constituent: [Solvent Name] (e.g., "Dimethyl sulfoxide").

    • Trace Constituent: "7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (<5%)".

    • Waste Code: Label as "Halogenated Solvent Waste" .

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty original container with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Deface the original label and mark as "Empty" or "Trash" only after triple rinsing.

Emergency Procedures (Spills & Exposure)

Immediate Action: Evacuate the immediate area if dust is generated.

ScenarioProcedure
Minor Solid Spill Do NOT dry sweep. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towels) to prevent dust generation. Place waste in a sealed bag.
Liquid Spill Absorb with an inert material (Vermiculite or Sand).[4] Do not use sawdust (combustible). Collect into a sealed container.
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1] Seek medical attention.

Regulatory & Compliance Framework

United States (RCRA)
  • Classification: This compound is not explicitly P-listed or U-listed. However, it meets the characteristic of Toxic (if TCLP fails, though rare for this class) and must be managed as D001 (if in flammable solvent) or general hazardous waste.

  • Incineration Requirement: Because it contains Bromine, it must be sent to a facility permitted to burn halogenated organics (requires acid gas scrubbers to capture HBr).

European Union (REACH/CLP)
  • Waste Code (EWC):

    • 07 05 13* (Solid wastes containing hazardous substances).

    • 14 06 02* (Other halogenated solvents and solvent mixtures).

  • Transport (ADR/IATA):

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.)

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine).

    • Class: 6.1

    • Packing Group: III

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Pyrazolo[4,3-c]pyridine derivatives and Halogenated Heterocycles Safety Data. Retrieved March 3, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Organic Waste. Retrieved March 3, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Comprehensive Safety and Handling Guide: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Safety As researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Safety

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic building block with significant potential, but its handling requires a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-tested information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound.

Hazard Assessment: Understanding the Risks

The foundational step in any laboratory protocol is a complete understanding of the compound's intrinsic hazards. 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is classified with significant acute toxicity, mandating stringent precautions.

Based on available Safety Data Sheets (SDS), the primary hazard is acute oral toxicity. The Globally Harmonized System (GHS) classification underscores the critical nature of this hazard.

Hazard ClassificationGHS PictogramSignal WordHazard CodeDescription
Acute Toxicity, Oral (Category 3) (GHS06)Danger H301Toxic if swallowed.[1]

While the primary classification is oral toxicity, analogous halogenated heterocyclic compounds often present additional risks.[2] Therefore, it is prudent to assume the compound may also cause skin and eye irritation and may be harmful if inhaled.[2][3][4] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[3][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. A multi-layered approach is required to protect all potential routes of exposure.

Eye and Face Protection

Direct contact with chemical solids or solutions can cause serious eye irritation.[5]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.

  • Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., during bulk solution preparation or transfers), a face shield must be worn over the chemical splash goggles for full facial protection.[2][6]

Hand Protection

Skin contact must be diligently avoided. Nitrile gloves offer good resistance to a range of chemicals and are the standard choice for incidental contact.[2]

  • Standard Operations: Disposable nitrile gloves are suitable for short-term tasks such as weighing small quantities or handling sealed containers. Gloves must be inspected for any signs of degradation or puncture before use.[7]

  • Prolonged Contact or Spills: For extended operations or during spill cleanup, consider heavier-duty gloves such as butyl rubber. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8]

  • Critical Technique: Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[7] Dispose of contaminated gloves immediately in the designated hazardous waste stream.[7]

Body Protection

To prevent contamination of personal clothing and skin, comprehensive body protection is non-negotiable.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required.

  • Clothing: Long pants and closed-toe shoes are mandatory.[2]

  • For High-Risk Procedures: In situations with a higher risk of significant contamination, a chemical-resistant apron or a full-body "bunny suit" coverall should be considered.[9]

Respiratory Protection

Inhalation of dust or aerosols is a primary exposure risk. Engineering controls are the first and most effective line of defense.

  • Primary Engineering Control: All handling of the solid material (e.g., weighing, transferring) and preparation of solutions must be conducted within a certified chemical fume hood.[2] This is the preferred method for minimizing inhalation risk.

  • Secondary Respiratory Protection: In the rare event a fume hood is not available or during certain emergency procedures, a respirator may be required. An N95 particle respirator can provide protection against dust, but for vapors, a half- or full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2) would be necessary.[7] Use of respirators must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing risk.

Step 1: Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble all PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.

  • Prepare Waste Containers: Designate and label a specific, sealed container for solid hazardous waste and another for liquid hazardous waste.

Step 2: Handling Protocol (Inside a Fume Hood)
  • Don PPE: Put on your lab coat, goggles, and gloves before entering the designated handling area.

  • Weighing the Solid:

    • Perform all weighing operations on a disposable weigh paper or within a container on an analytical balance located inside the fume hood.

    • Handle the material gently to avoid creating airborne dust.[3][4]

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • Keep the container capped or covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly decontaminate any surfaces, spatulas, or glassware that came into contact with the compound using an appropriate solvent.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[3][5]

Step 3: Personal Protective Equipment Doffing (Removal) Procedure

The order of PPE removal is critical to prevent self-contamination.

  • Gloves: Remove gloves first, using the proper technique.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, from the back to the front.

  • Lab Coat: Remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Wash Hands: Immediately wash hands and forearms thoroughly with soap and water.

Step 4: Disposal Plan

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Solid Waste: All contaminated solids, including weigh papers, gloves, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any material down the drain.[3][7]

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is vital.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][7]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4][7]
Small Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and shovel it into a suitable container for disposal.[3][10]

Visual Workflow: PPE Selection and Decontamination

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A Task Risk Assessment (e.g., weighing, solution prep) B Select Core PPE: - ANSI-rated Goggles - Nitrile Gloves - Lab Coat A->B C Work in Certified Chemical Fume Hood B->C D Splash Hazard Present? C->D E Add Face Shield D->E Yes F Proceed with Experiment D->F No E->F G Decontaminate Surfaces & Equipment F->G H Segregate & Dispose of Contaminated Waste G->H I Doff PPE in Correct Sequence H->I J Wash Hands Thoroughly I->J

Caption: PPE Selection and Decontamination Workflow.

References

  • Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxyl
  • 7-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR. Sigma-Aldrich.
  • 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde Safety D
  • 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Safety D
  • 5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine Safety D
  • 7-methyl-1H-pyrazolo[4,3-c]pyridine Safety D
  • 7-Bromo-1H-pyrazolo[4,3-c]pyridine Product Page. ChemScene.
  • Personal Protective Equipment Selection Guide.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • PYRIDINE FOR SYNTHESIS Safety D
  • Personal Protective Equipment.

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